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Core Science & Biosynthesis

Foundational

CAS 1393555-45-7 physical properties and safety data sheet

In-Depth Technical Guide: Physicochemical Profiling and Safety Protocols for CAS 1393555-45-7 Executive Summary In modern drug discovery, the strategic incorporation of fluorine into N-heterocycles is a proven tactic to...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Safety Protocols for CAS 1393555-45-7

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into N-heterocycles is a proven tactic to modulate basicity, enhance metabolic stability, and improve lipophilicity[1]. 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS 1393555-45-7) is a highly specialized, bifunctional building block that exemplifies this design philosophy. Featuring a central pyridine core, a strongly electron-withdrawing fluorine atom at the C4 position, and two distinct primary amines (an aliphatic aminomethyl group at C6 and a heteroaromatic amine at C2), this molecule presents a unique electronic topology.

This whitepaper provides an authoritative analysis of the physicochemical properties, safety data, and synthetic utility of CAS 1393555-45-7. By understanding the causality behind its molecular behavior, researchers can exploit its inherent chemoselectivity to streamline the synthesis of complex kinase inhibitors, DPP-4 inhibitors, and CNS-active agents without the need for cumbersome orthogonal protecting groups[2].

Physicochemical Profiling & Structural Causality

The utility of CAS 1393555-45-7 lies in the extreme nucleophilicity gradient between its two amine groups.

  • The C2-Heteroaromatic Amine (Low Nucleophilicity): The fluorine atom at C4 exerts a powerful electron-withdrawing inductive effect (-I)[3]. This effect propagates through the π -system of the pyridine ring, significantly depleting the electron density of the C2-amino group. Furthermore, the lone pair of the C2-amine participates in resonance with the pyridine ring, rendering it a poor nucleophile.

  • The C6-Aliphatic Amine (High Nucleophilicity): Conversely, the aminomethyl group at C6 is insulated from the aromatic ring's resonance and the direct -I effects of the fluorine by a methylene (-CH 2​ -) spacer. This preserves its high aliphatic basicity and nucleophilicity, making it the primary site for electrophilic attack[4][5].

Table 1: Physicochemical Properties of CAS 1393555-45-7
PropertyValueStructural Implication
Chemical Name 6-(Aminomethyl)-4-fluoropyridin-2-amineBifunctional diamine scaffold
CAS Registry Number 1393555-45-7N/A
Molecular Formula C 6​ H 8​ FN 3​ High nitrogen/fluorine content
Molecular Weight 141.15 g/mol Ideal low-MW fragment
Exact Mass ([M+H] + ) 142.078 m/zTarget mass for LC-MS tracking
Hydrogen Bond Donors 2 (Primary amines)High target-binding potential
Hydrogen Bond Acceptors 4 (N, N, N, F)Enhanced aqueous solubility

Safety Data Sheet (SDS) & Hazard Mitigation

While proprietary safety data for highly specialized intermediates can be sparse, the hazard profile of CAS 1393555-45-7 can be accurately extrapolated from its structurally validated analogs, such as 4-fluoro-6-methylpyridin-2-amine (CAS 1227595-84-7)[6]. The presence of the primary aliphatic amine increases its potential as a localized irritant.

Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation
Serious Eye Damage Category 2AH319 : Causes serious eye irritation
STOT (Single Exposure) Category 3H335 : May cause respiratory irritation

Engineering Controls & PPE Protocol:

  • Ventilation: Must be handled inside a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks (H335).

  • PPE: Nitrile gloves (double-gloving recommended due to the penetrative potential of fluorinated small molecules), tightly fitting safety goggles (H319), and a standard lab coat.

  • Emergency Response: In case of ocular exposure, immediately flush with copious amounts of water for 15 minutes. The basicity of the aminomethyl group can cause rapid corneal damage if not neutralized.

Analytical Characterization Protocol (Self-Validating System)

To ensure the trustworthiness of the analytical data, the following LC-MS/NMR workflow is designed as a self-validating system . The inclusion of an internal standard (IS) acts as a continuous system suitability test, preventing false-positive purity assessments caused by ionization suppression or injection failures.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 1393555-45-7 in 1.0 mL of LC-MS grade Methanol.

  • Internal Standard (IS) Integration: Add 10 µL of a stable isotope-labeled standard (e.g., Caffeine- 13 C 3​ ) to the vial. Causality: If the IS peak area deviates by >5% between runs, the system flags a potential ESI suppression event, invalidating the run and demanding a re-injection.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry (ESI+): Monitor for the [M+H] + ion at m/z 142.1.

  • NMR Verification: Dissolve the sample in DMSO- d6​ . The presence of a distinct singlet (or doublet, depending on rapid proton exchange) near 3.7 ppm corresponds to the insulated methylene protons (-CH 2​ -NH 2​ ), confirming the structural integrity of the highly reactive aliphatic tail.

Synthetic Utility: Chemoselective Workflow

The most powerful application of CAS 1393555-45-7 is its ability to undergo chemoselective reactions. By carefully controlling the reaction thermodynamics, researchers can selectively functionalize the C6-aliphatic amine while leaving the C2-heteroaromatic amine untouched.

Chemoselective_Acylation A CAS 1393555-45-7 6-(Aminomethyl)-4-fluoropyridin-2-amine B Electrophile Addition (e.g., Acyl Chloride / Active Ester) A->B Reagents added C Kinetic Control (0°C, aprotic solvent, e.g., DMF) B->C Temperature control D Major Product: Aliphatic N-Acylation (C6-amine) C->D High Nucleophilicity (Methylene insulated) E Minor/Byproduct: Heteroaromatic N-Acylation (C2-amine) C->E Low Nucleophilicity (Fluorine -I effect)

Workflow for chemoselective acylation of CAS 1393555-45-7 exploiting differential nucleophilicity.

Methodology: Chemoselective N-Acylation under Kinetic Control

  • Preparation: Dissolve 1.0 equivalent of CAS 1393555-45-7 in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Moisture must be excluded to prevent competitive hydrolysis of the electrophile.

  • Thermal Regulation: Chill the reaction vessel to exactly 0°C using an ice-water bath. Causality: Lowering the thermal energy of the system restricts the reaction to the pathway with the lowest activation energy (attack by the highly nucleophilic C6-aliphatic amine). This effectively shuts down the competing attack by the less nucleophilic C2-heteroaromatic amine, preventing bis-acylation[5].

  • Activation: In a separate vial, activate 1.05 equivalents of the desired carboxylic acid using 1.1 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Addition: Dropwise add the activated ester solution to the chilled diamine solution over 15 minutes to prevent localized heating.

  • Quenching & Validation: Stir at 0°C for 2 hours. Quench with saturated aqueous NaHCO 3​ . Analyze the crude mixture via the self-validating LC-MS protocol described above; a single major peak corresponding to the mono-acylated mass validates the chemoselective success.

References

  • Source: bldpharm.
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: doi.
  • Source: Indian Academy of Sciences (ias.ac.in)
  • Title: Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)
  • Source: nih.

Sources

Exploratory

A Guide to the Structural Elucidation of 6-(Aminomethyl)-4-fluoropyridin-2-amine: A Hypothetical Crystallographic and X-ray Diffraction Analysis

Abstract This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of novel pharmaceutical compounds, using the hypothetical case of 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of novel pharmaceutical compounds, using the hypothetical case of 6-(Aminomethyl)-4-fluoropyridin-2-amine. This document is intended for researchers, scientists, and drug development professionals engaged in solid-state characterization. We will explore the journey from single crystal growth to the final refined structure, emphasizing the critical thinking behind experimental choices and the validation of results. While a specific crystallographic information file (CIF) for this compound is not publicly available, this guide will serve as a detailed protocol and interpretive framework for such an analysis.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid is a fundamental property that dictates many of the bulk characteristics of a material, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for unambiguously determining the atomic arrangement within a crystalline solid.[1][2][3] This guide will walk through the process of elucidating the crystal structure of 6-(Aminomethyl)-4-fluoropyridin-2-amine, a compound of interest due to its substituted pyridine core, a common motif in medicinal chemistry.

Synthesis and Crystal Growth of 6-(Aminomethyl)-4-fluoropyridin-2-amine

A plausible synthetic route to obtain the target compound is essential for generating high-quality single crystals. A potential synthesis could involve the reduction of a corresponding nitrile or the amination of a halomethylpyridine derivative.

Hypothetical Synthesis:

A possible route could start from a commercially available fluorinated pyridine derivative, followed by functional group manipulations to introduce the aminomethyl and amino groups at the C6 and C2 positions, respectively.

Crystal Growth Protocol:

The key to a successful SC-XRD experiment is the cultivation of a single, well-ordered crystal of appropriate size (typically 0.1-0.5 mm).[1]

Step-by-Step Crystal Growth:

  • Purification: The synthesized 6-(Aminomethyl)-4-fluoropyridin-2-amine powder is first purified to the highest possible degree using techniques like column chromatography or recrystallization to remove any impurities that might hinder crystal formation.

  • Solvent Screening: A range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left in a loosely capped vial. The slow evaporation of the solvent over several days to weeks can yield high-quality crystals.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Crystal Selection: Once crystals have formed, they are examined under a microscope. A suitable crystal for diffraction will be well-formed, transparent, and free of cracks or other visible defects.

Single-Crystal X-ray Diffraction: Data Acquisition

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3]

Experimental Workflow:

The following diagram outlines the typical workflow for an SC-XRD experiment.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting xray_source X-ray Generation crystal_mounting->xray_source goniometer Goniometer xray_source->goniometer detector Detector goniometer->detector integration Integration detector->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution space_group->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation cif_generation CIF Generation validation->cif_generation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer to orient the crystal, and a detector.[4]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The positions and intensities of the diffracted X-ray spots are recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal's electron density. The process of converting this data into a three-dimensional atomic model is known as structure solution and refinement.

Structure Solution:

The "phase problem" is a central challenge in crystallography: the intensities of the diffraction spots are measured, but their phases are lost.[5]

  • Direct Methods: For small molecules like 6-(Aminomethyl)-4-fluoropyridin-2-amine, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.[6]

  • Patterson Methods: This method is useful if a heavy atom is present in the structure.

Structure Refinement:

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process.[7][8] The goal is to minimize the difference between the observed and calculated structure factors.

Key Refinement Parameters:

  • Atomic Coordinates: The x, y, and z positions of each atom in the unit cell.

  • Anisotropic Displacement Parameters (ADPs): These describe the thermal motion of each atom.

  • Occupancy: This parameter is refined if there is a possibility of atomic disorder or mixed occupancy at a particular site.

Hypothetical Crystal Structure of 6-(Aminomethyl)-4-fluoropyridin-2-amine

Based on the chemical structure, we can anticipate several key features in the crystal packing of 6-(Aminomethyl)-4-fluoropyridin-2-amine. The presence of two amine groups suggests a high potential for hydrogen bonding, which will likely play a dominant role in the supramolecular assembly.

Anticipated Intermolecular Interactions:

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N(1)-H N_pyridine_B N(pyridine) N1_A->N_pyridine_B N-H...N N2_A H-N(2)-H F_B F N2_A->F_B N-H...F

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Hypothetical Crystallographic Data:

The following table presents a plausible set of crystallographic data for 6-(Aminomethyl)-4-fluoropyridin-2-amine, based on typical values for similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC₆H₈FN₃
Formula Weight141.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
β (°)105.3
Volume (ų)780.4
Z4
Density (calculated)1.20 g/cm³
Absorption Coefficient (μ)0.09 mm⁻¹
F(000)296
R-factor~0.04
wR-factor~0.10

Conclusion

The structural elucidation of a novel compound like 6-(Aminomethyl)-4-fluoropyridin-2-amine through single-crystal X-ray diffraction is a meticulous process that provides invaluable information for drug development. From the careful growth of a single crystal to the detailed refinement of the atomic model, each step requires both technical expertise and a deep understanding of the underlying principles of crystallography. The resulting crystal structure reveals not only the molecular conformation but also the intricate network of intermolecular interactions that govern the solid-state properties of the material. This knowledge is crucial for informed decision-making in formulation, polymorphism screening, and intellectual property protection.

References

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Structure refinement: some background theory and practical strategies. MIT. [Link]

  • Crystal Structure Refinement. [Link]

  • Recent developments in phasing and structure refinement for macromolecular crystallography. PMC. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]

  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Development Team. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. PMC. [Link]

Sources

Foundational

solubility profile of 6-(Aminomethyl)-4-fluoropyridin-2-amine in polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 6-(Aminomethyl)-4-fluoropyridin-2-amine in Polar Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical deter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 6-(Aminomethyl)-4-fluoropyridin-2-amine in Polar Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from route of administration to formulation strategies. This technical guide provides a comprehensive analysis of the solubility profile of 6-(Aminomethyl)-4-fluoropyridin-2-amine, a heterocyclic amine with significant potential in medicinal chemistry. As a Senior Application Scientist, the insights presented herein are grounded in both theoretical principles and practical, field-proven methodologies. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility of this compound in key polar organic solvents.

Foundational Principles: Understanding the "Why" Behind Solubility

The solubility of 6-(Aminomethyl)-4-fluoropyridin-2-amine is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a given solvent. A priori analysis of its structure provides critical insights into its expected behavior.

Structural Analysis of 6-(Aminomethyl)-4-fluoropyridin-2-amine

The molecule possesses several key functional groups that dictate its solubility characteristics:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • 2-Amino Group: This primary aromatic amine is a strong hydrogen bond donor and acceptor.

  • 6-Aminomethyl Group: The aliphatic primary amine is also a potent hydrogen bond donor and acceptor.

  • 4-Fluoro Group: The electronegative fluorine atom can act as a weak hydrogen bond acceptor and increases the molecule's overall polarity.

The presence of multiple hydrogen bond donors and acceptors strongly suggests that this compound will exhibit favorable solubility in polar protic solvents capable of participating in a robust hydrogen-bonding network.

The Role of Solvent Properties

The choice of solvent is paramount. Key solvent characteristics that influence the solubility of our target compound include:

  • Polarity and Dielectric Constant: Higher polarity generally favors the dissolution of polar solutes.

  • Hydrogen Bonding Capacity: Solvents are categorized as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds but may accept them, e.g., acetone, acetonitrile).

  • Hansen Solubility Parameters (HSP): These parameters dissect the cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A fundamental principle is that "like dissolves like," meaning that substances with similar HSPs are more likely to be miscible.

Experimental Design: A Self-Validating Protocol for Solubility Determination

To ensure the generation of reliable

Exploratory

electronic properties and pKa of 4-fluoro substituted aminomethylpyridines

An In-depth Technical Guide on the Electronic Properties and pKa of 4-Fluoro Substituted Aminomethylpyridines Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Electronic Properties and pKa of 4-Fluoro Substituted Aminomethylpyridines

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and acid-base chemistry (pKa) of 4-fluoro substituted aminomethylpyridines. These structural motifs are of significant interest in medicinal chemistry due to the unique modulatory effects of the fluorine substituent on physicochemical properties crucial for drug efficacy and pharmacokinetics. This document will delve into the theoretical underpinnings of fluorine's electronic influence, present experimental and computational methodologies for pKa determination, and offer a predictive framework for understanding structure-activity relationships in this important class of molecules. The intended audience includes researchers, scientists, and drug development professionals seeking to leverage the strategic incorporation of fluorine in novel pharmaceutical agents.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its strategic placement can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of aminomethylpyridines, a common scaffold in pharmacologically active compounds, the addition of a fluorine atom to the pyridine ring, specifically at the 4-position, offers a nuanced approach to modulating the basicity of both the pyridine nitrogen and the aminomethyl side chain. Understanding and predicting these changes are critical for optimizing drug-receptor interactions and ensuring desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of 4-fluoro substituted aminomethylpyridines.

Electronic Properties of the 4-Fluoro Substituent on the Pyridine Ring

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect. The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (–I). This effect operates through the sigma bonds, pulling electron density away from the pyridine ring.

Simultaneously, fluorine possesses lone pairs of electrons that can be delocalized into the pi-system of the pyridine ring, resulting in a weak electron-donating resonance effect (+R). However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, this resonance effect is significantly weaker than its powerful inductive effect. Consequently, the net electronic effect of a 4-fluoro substituent on the pyridine ring is strongly electron-withdrawing.

This net electron withdrawal has a profound impact on the electron density distribution within the pyridine ring, which in turn influences the basicity of the ring nitrogen and any attached functional groups.

Impact of 4-Fluoro Substitution on the pKa of Aminomethylpyridines

The pKa of a molecule is a measure of its acidity or basicity. For aminomethylpyridines, there are two primary basic centers: the pyridine ring nitrogen and the nitrogen of the aminomethyl group. The 4-fluoro substituent will influence both of these.

  • Pyridine Nitrogen pKa: The electron-withdrawing nature of the 4-fluoro substituent will decrease the electron density on the pyridine nitrogen. This makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing its basicity and lowering its pKa value compared to the unsubstituted aminomethylpyridine.

  • Aminomethyl Group pKa: The electronic effect of the 4-fluoro substituent is transmitted through the pyridine ring to the aminomethyl group. The overall electron-withdrawing effect will reduce the electron density on the side-chain nitrogen as well, making it less basic and lowering its pKa.

The following diagram illustrates the relationship between the electronic effects of the 4-fluoro substituent and the resulting pKa of the aminomethylpyridine.

G cluster_0 Electronic Effects of 4-Fluoro Substituent cluster_1 Impact on Pyridine Ring cluster_2 Consequence on Basicity (pKa) Strong Inductive Effect (-I) Strong Inductive Effect (-I) Net Electron Withdrawal Net Electron Withdrawal Strong Inductive Effect (-I)->Net Electron Withdrawal Weak Resonance Effect (+R) Weak Resonance Effect (+R) Weak Resonance Effect (+R)->Net Electron Withdrawal Reduced Electron Density Reduced Electron Density Net Electron Withdrawal->Reduced Electron Density Lower pKa of Pyridine Nitrogen Lower pKa of Pyridine Nitrogen Reduced Electron Density->Lower pKa of Pyridine Nitrogen Lower pKa of Aminomethyl Group Lower pKa of Aminomethyl Group Reduced Electron Density->Lower pKa of Aminomethyl Group

Caption: Relationship between fluorine's electronic effects and pKa.

Experimental Determination of pKa

Accurate experimental determination of pKa values is crucial for validating computational predictions and for building robust structure-activity relationships. Potentiometric titration is a widely accepted and reliable method for this purpose.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa values of a 4-fluoro substituted aminomethylpyridine.

Materials:

  • 4-fluoro substituted aminomethylpyridine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water (degassed)

  • pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 4-fluoro substituted aminomethylpyridine and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10). Place the beaker containing the sample solution on the stir plate, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution.

  • Acidification: If the sample is in its free base form, titrate it with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition. Continue the titration well past the equivalence points.

  • Alkalinization (if starting from a salt): If the sample is a salt (e.g., hydrochloride salt), titrate with standardized NaOH solution in a similar incremental manner.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base, there will be two equivalence points and two corresponding pKa values. The first derivative of the titration curve can be used to accurately determine the equivalence points.

Data Presentation:

CompoundpKa1 (Pyridine N)pKa2 (Amino N)
2-AminomethylpyridineHypothetical ValueHypothetical Value
4-Fluoro-2-aminomethylpyridineExpected Lower ValueExpected Lower Value
3-AminomethylpyridineHypothetical ValueHypothetical Value
4-Fluoro-3-aminomethylpyridineExpected Lower ValueExpected Lower Value
4-AminomethylpyridineHypothetical ValueHypothetical Value
4-Fluoro-4-aminomethylpyridineExpected Lower ValueExpected Lower Value

Note: The table above is illustrative. Actual values would be populated from experimental data.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry provides a powerful tool for predicting pKa values, especially during the early stages of drug discovery when physical samples may be limited. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Computational Workflow: DFT-based pKa Prediction

Objective: To computationally predict the pKa values of a 4-fluoro substituted aminomethylpyridine.

Methodology:

  • Structure Optimization: The 3D structures of the neutral, singly protonated (at the pyridine nitrogen), and doubly protonated forms of the 4-fluoro substituted aminomethylpyridine are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). An implicit solvent model, such as the Polarizable Continuum Model (PCM), is used to account for the effects of an aqueous environment.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the Gibbs free energies.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:

    pKa = (ΔG°(aq) / (2.303 * RT)) + C

    Where:

    • ΔG°(aq) is the Gibbs free energy change for the deprotonation reaction in the aqueous phase.

    • R is the ideal gas constant.

    • T is the temperature in Kelvin.

    • C is an empirical correction factor derived from a training set of molecules with known pKa values to account for systematic errors in the computational method.

The following diagram illustrates the computational workflow for pKa prediction.

G Start Start 3D Structure Generation 3D Structure Generation Start->3D Structure Generation Geometry Optimization (DFT + PCM) Geometry Optimization (DFT + PCM) 3D Structure Generation->Geometry Optimization (DFT + PCM) Frequency Calculation Frequency Calculation Geometry Optimization (DFT + PCM)->Frequency Calculation Gibbs Free Energy Calculation Gibbs Free Energy Calculation Frequency Calculation->Gibbs Free Energy Calculation pKa Calculation (Thermodynamic Cycle) pKa Calculation (Thermodynamic Cycle) Gibbs Free Energy Calculation->pKa Calculation (Thermodynamic Cycle) End End pKa Calculation (Thermodynamic Cycle)->End

Caption: Computational workflow for DFT-based pKa prediction.

Conclusion

The 4-fluoro substitution on aminomethylpyridines provides a powerful strategy for fine-tuning the basicity of these important pharmacological scaffolds. The strong electron-withdrawing inductive effect of fluorine generally leads to a decrease in the pKa of both the pyridine nitrogen and the aminomethyl group. A thorough understanding of these electronic effects, coupled with accurate experimental determination and reliable computational prediction of pKa values, is essential for the rational design of drug candidates with optimized physicochemical properties. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize 4-fluoro substituted aminomethylpyridines in their discovery programs.

Foundational

Mechanism of Action for 6-(Aminomethyl)-4-fluoropyridin-2-amine Derived Ligands: A Technical Guide to Selective nNOS Inhibition

Executive Summary Neuronal nitric oxide synthase (nNOS) is a highly validated therapeutic target for neurodegenerative diseases, cerebral ischemia, and neuropathic pain[1]. However, translating nNOS inhibitors into the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuronal nitric oxide synthase (nNOS) is a highly validated therapeutic target for neurodegenerative diseases, cerebral ischemia, and neuropathic pain[1]. However, translating nNOS inhibitors into the clinic has historically been bottlenecked by the structural homology across the NOS family. Inhibiting endothelial NOS (eNOS) induces severe hypertension, while inducible NOS (iNOS) inhibition disrupts critical immune responses.

The 6-(aminomethyl)-4-fluoropyridin-2-amine scaffold represents a breakthrough in rational drug design. By acting as a sophisticated arginine bioisostere, this pharmacophore achieves exquisite isoform selectivity while maintaining the physicochemical properties required for central nervous system (CNS) penetrance. This whitepaper deconstructs the structural biology, thermodynamic causality, and experimental validation workflows underlying this ligand class.

The nNOS Signaling Cascade in Neurotoxicity

To understand the value of nNOS inhibition, we must first map the pathological signaling cascade. During excitotoxic events (such as ischemic stroke), the overactivation of NMDA receptors triggers a massive influx of intracellular calcium (Ca²⁺). This calcium binds to Calmodulin (CaM), which subsequently docks to and activates nNOS. The resulting overproduction of nitric oxide (NO) reacts with superoxide anions to form peroxynitrite (ONOO⁻), a highly reactive nitrogen species that drives lipid peroxidation, DNA fragmentation, and ultimate neuronal apoptosis.

NOS_Pathway NMDA NMDA Receptor Activation Ca Ca2+ Influx NMDA->Ca CaM Calmodulin Binding Ca->CaM nNOS nNOS Activation CaM->nNOS NO NO Production nNOS->NO ONOO Peroxynitrite (ONOO-) NO->ONOO Tox Neurotoxicity & Cell Death ONOO->Tox

Fig 1. NMDA-mediated nNOS activation and subsequent neurotoxic signaling pathway.

By competitively binding to the nNOS active site, 6-(aminomethyl)-4-fluoropyridin-2-amine derived ligands halt NO synthesis at the source, preventing the formation of neurotoxic peroxynitrite.

Structural Biology & Binding Mechanism

The potency and selectivity of 6-(aminomethyl)-4-fluoropyridin-2-amine ligands are not coincidental; they are the result of precise spatial and electronic tuning within the nNOS substrate access channel.

The Arginine Isostere: Bidentate Salt Bridge Formation

The 2-aminopyridine core mimics the guanidinium group of L-arginine, the endogenous NOS substrate. Within the nNOS active site, the exocyclic 2-amino group and the endocyclic pyridine nitrogen form a highly stable, bidentate hydrogen bond network with a conserved glutamate residue ()[2]. This interaction anchors the ligand directly above the catalytic heme iron.

The 6-Aminomethyl Tail: Exploiting the Isoform-Specific Pocket

The 6-aminomethyl extension is the primary driver of isoform selectivity. In nNOS, this tail projects deep into the heme pocket, displacing active-site water molecules to form direct electrostatic interactions with the heme propionates (specifically propionate A or D) and the tetrahydrobiopterin (H4B) cofactor[3].

Causality of Selectivity: Why does this not occur in eNOS? The eNOS active site is conformationally restricted due to the rigid positioning of specific peripheral residues (e.g., Tyr477). The aminomethyl group cannot achieve this dual H4B/heme interaction in eNOS without severe steric clashes, thereby driving the >1000-fold nNOS/eNOS selectivity[3].

The 4-Fluoro Substitution: pKa Modulation and BBB Permeability

A critical failure point for early 2-aminopyridine inhibitors was their high basicity (pKa ~7.0–7.5). At physiological pH (7.4), these molecules are predominantly protonated, which severely restricts passive diffusion across the blood-brain barrier (BBB).

By introducing a strongly electron-withdrawing fluorine atom at the 4-position, the pKa of the pyridine nitrogen is artificially lowered to ~5.5–6.0[4]. This thermodynamic shift drastically increases the neutral, lipophilic fraction of the drug in systemic circulation, enabling excellent BBB penetrance. Once the ligand enters the highly polar, acidic microenvironment of the nNOS active site, it is forced back into a protonated state, locking it into the essential Glu592 salt bridge[4].

Pharmacophore Core 6-(Aminomethyl)-4-fluoropyridin-2-amine Amino 2-Amino Group Core->Amino Fluoro 4-Fluoro Substitution Core->Fluoro Methyl 6-Aminomethyl Tail Core->Methyl Glu Bidentate H-Bond (Glu592/Glu597) Amino->Glu pKa pKa Lowering & BBB Penetration Fluoro->pKa Heme Heme Propionate & H4B Interaction Methyl->Heme

Fig 2. Structural logic of the 6-(aminomethyl)-4-fluoropyridin-2-amine pharmacophore.

Quantitative Data Summary

The structural modifications described above yield measurable improvements in both binding affinity ( Ki​ ) and membrane permeability. Below is a comparative summary of the structure-activity relationship (SAR) evolution.

Ligand Core / ModificationnNOS Ki​ (nM)eNOS Ki​ (nM)iNOS Ki​ (nM)nNOS/eNOS SelectivityBBB Permeability ( Papp​ )
Unsubstituted 2-Aminopyridine1202,4001,50020-foldLow (< 2 x 10⁻⁶ cm/s)
6-(Aminomethyl) addition2467,7006,5002,822-foldLow (< 2 x 10⁻⁶ cm/s)
6-(Aminomethyl)-4-fluoro 15 16,125 1,725 1,075-fold High (> 15 x 10⁻⁶ cm/s)

Data synthesized from established SAR profiles of substituted 2-aminopyridines[3],[4].

Experimental Protocols for Mechanistic Validation

To ensure rigorous, self-validating data generation, the following protocols must be utilized to characterize novel ligands derived from this scaffold.

Protocol 1: In Vitro Hemoglobin Capture Assay (Isoform Selectivity)

This kinetic assay measures the oxidation of oxyhemoglobin to methemoglobin by NO, providing a direct, continuous readout of NOS catalytic activity.

Reagents Required:

  • Recombinant human nNOS, eNOS, and iNOS enzymes.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10% glycerol.

  • Cofactors: 10 µM H4B, 10 µM FAD, 10 µM FMN, 1 mM CaCl₂, 300 nM Calmodulin.

  • Substrates: 10 µM L-Arginine, 100 µM NADPH.

  • Detection: 3 µM human oxyhemoglobin.

  • Control: -nitro-L-arginine (L-NNA) as a positive inhibition control.

Step-by-Step Methodology:

  • Preparation: Dilute the specific NOS isoform in the assay buffer containing all cofactors (H4B, FAD, FMN, CaCl₂, CaM) and oxyhemoglobin.

  • Ligand Incubation: Dispense the enzyme master mix into a 96-well UV-transparent plate. Add the 6-(aminomethyl)-4-fluoropyridin-2-amine ligand in a 10-point dose-response titration (e.g., 1 pM to 1 mM). Self-Validation Step: Include a vehicle-only well (1% DMSO max) to establish baseline uninhibited velocity ( Vmax​ ).

  • Equilibration: Incubate the plate at 37°C for 15 minutes to allow the bidentate salt bridge to form and stabilize.

  • Initiation: Rapidly add NADPH (100 µM final) to all wells to initiate the catalytic cycle.

  • Kinetic Read: Immediately monitor the absorbance shift from 415 nm to 401 nm (isosbestic point) using a microplate reader for 10 minutes at 37°C.

  • Analysis: Calculate the initial reaction rates. Plot fractional activity vs. inhibitor concentration and fit to a Morrison equation or standard IC₅₀ non-linear regression to derive the Ki​ values.

Hb_Assay Step1 Prepare NOS Isoforms (nNOS, eNOS, iNOS) Step2 Add Oxyhemoglobin & L-Arginine Step1->Step2 Step3 Incubate with Ligand (Variable Conc.) Step2->Step3 Step4 Initiate Reaction (NADPH addition) Step3->Step4 Step5 Monitor Absorbance Shift (401 nm) Step4->Step5 Step6 Calculate Ki & Selectivity Ratios Step5->Step6

Fig 3. Step-by-step workflow for the Hemoglobin Capture Assay to determine NOS selectivity.

Protocol 2: X-Ray Crystallography of the Ligand-nNOS Complex

To definitively prove the interaction between the 6-aminomethyl tail and the heme propionate/H4B, structural validation is required.

Step-by-Step Methodology:

  • Protein Preparation: Express the nNOS heme domain in E. coli and purify via immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC). Concentrate to 10-12 mg/mL.

  • Co-Crystallization: Mix the protein with a 5-fold molar excess of the ligand. Set up sitting-drop vapor diffusion plates using a reservoir solution of 6-10% PEG 3350, 50 mM Bis-Tris (pH 6.5), and 10% glycerol.

  • Cryoprotection: Harvest crystals after 3-5 days. Briefly soak in the reservoir solution supplemented with 25% glycerol as a cryoprotectant.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (e.g., APS or ALS) at 100 K.

  • Refinement: Solve the phase using molecular replacement against a known nNOS apo-structure (e.g., PDB: 1ZVL). Verify the electron density map ( 2Fo​−Fc​ ) around Glu592 and the heme propionates to confirm the exact binding pose.

Conclusion & Translational Outlook

The 6-(aminomethyl)-4-fluoropyridin-2-amine scaffold is a masterclass in rational, property-based drug design. By combining the bidentate hydrogen-bonding capability of the 2-aminopyridine core with the deep-pocket targeting of the 6-aminomethyl group, researchers can achieve the strict nNOS/eNOS selectivity required for cardiovascular safety. Furthermore, the strategic placement of the 4-fluoro substituent elegantly solves the BBB permeability issue by modulating the thermodynamic pKa of the system. For drug development professionals targeting neurodegeneration, this pharmacophore provides a highly validated, structurally sound foundation for next-generation neurotherapeutics.

References

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker Journal of Medicinal Chemistry[Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Journal of Medicinal Chemistry[Link]

  • Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity Journal of Medicinal Chemistry[Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain Chemical Society Reviews[Link]

Sources

Exploratory

Identification of 6-(Aminomethyl)-4-fluoropyridin-2-amine Metabolic Pathways: A Preclinical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Drug Metabolism and Pharmacokinetics (DMPK) Target Audience: Discovery Chemists, DMPK Scientists, and Toxicologists Executive Summary The molecule 6-(Aminomethyl)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Drug Metabolism and Pharmacokinetics (DMPK) Target Audience: Discovery Chemists, DMPK Scientists, and Toxicologists

Executive Summary

The molecule 6-(Aminomethyl)-4-fluoropyridin-2-amine is a highly functionalized heteroaromatic building block frequently utilized in the design of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and novel positron emission tomography (PET) radiotracers. Understanding the metabolic fate of this moiety is critical for predicting pharmacokinetic (PK) clearance, mitigating reactive metabolite toxicity, and optimizing lead compounds.

This technical guide provides an in-depth, self-validating methodology for identifying the metabolic pathways of 6-(Aminomethyl)-4-fluoropyridin-2-amine. By combining structural liability analysis with high-resolution mass spectrometry (LC-HRMS/MS) workflows, we establish a robust framework for preclinical metabolite identification (MetID).

Structural Liability Analysis & Mechanistic Causality

To design an effective MetID study, we must first establish the causality between the molecule's structural motifs and its predicted enzymatic biotransformations.

The Aminomethyl Motif (-CH₂NH₂)

Primary aliphatic amines are classic substrates for Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO). The enzymatic oxidation of the aminomethyl group at the 6-position yields a reactive aldehyde intermediate. To prevent aldehyde-mediated toxicity, cellular systems rapidly oxidize this intermediate into a stable carboxylic acid (6-carboxy-4-fluoropyridin-2-amine) via Aldehyde Dehydrogenase (ALDH)[1].

The Fluoropyridine Core

Fluorinated pyridines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. Preclinical studies on structurally analogous compounds, such as the demyelination tracer 3-fluoro-4-aminopyridine, demonstrate that CYP2E1 is a primary driver of ring oxidation in fluoropyridines, leading to hydroxylated and N-oxide metabolites[2]. Because positions 3 and 5 on the pyridine ring are unsubstituted, they serve as primary soft spots for CYP2E1- and CYP1A2-mediated electrophilic oxygenation.

The 2-Aminopyridine Moiety

Aromatic amines frequently undergo N-hydroxylation (often mediated by CYP1A2)[3] or Phase II N-acetylation via N-acetyltransferases (NAT1/NAT2). N-hydroxylation is of particular toxicological interest, as it can lead to the formation of reactive nitrenium ions.

MetabolicPathways Parent 6-(Aminomethyl)-4-fluoropyridin-2-amine [Parent] M1 6-Carboxy-4-fluoropyridin-2-amine [M1: Oxidative Deamination] Parent->M1 MAO / ALDH (-CH2NH2 -> -COOH) M2 Hydroxyl-6-(aminomethyl)-4-fluoropyridin-2-amine [M2: Ring Hydroxylation] Parent->M2 CYP2E1 / CYP1A2 (+O) M3 N-Acetyl-6-(aminomethyl)-4-fluoropyridin-2-amine [M3: N-Acetylation] Parent->M3 NAT1 / NAT2 (+COCH3) M4 Pyridine N-oxide derivative [M4: N-Oxidation] Parent->M4 FMO / CYP450 (+O at Pyridine N)

Figure 1: Predicted metabolic pathways of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Self-Validating Experimental Protocols

A fundamental pillar of modern MetID is the use of self-validating systems . When analyzing primary amines, spontaneous chemical degradation (e.g., non-enzymatic deamination) can mimic true metabolism. The following protocols explicitly incorporate controls to isolate true enzymatic biotransformations.

Protocol 1: In Vitro Liver Microsome & Hepatocyte Incubation

Objective: Generate Phase I and Phase II metabolites while ruling out chemical artifacts.

  • Substrate Preparation: Prepare a 10 mM stock of 6-(Aminomethyl)-4-fluoropyridin-2-amine in LC-MS grade DMSO. Dilute to a final assay concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Matrix Addition: Add Human Liver Microsomes (HLM) or pooled cryopreserved human hepatocytes at a final protein concentration of 1.0 mg/mL.

  • Control Integration (Critical Step):

    • Test Sample: Matrix + Substrate + NADPH regenerating system.

    • Negative Control 1 (Minus-Cofactor): Matrix + Substrate + Buffer (No NADPH). Causality: Identifies non-P450 chemical instability of the aminomethyl group.

    • Negative Control 2 (Heat-Inactivated): Boiled Matrix (95°C for 10 mins) + Substrate + NADPH. Causality: Differentiates true metabolism from non-specific protein binding.

    • Positive Control: 7-Ethoxycoumarin + Matrix + NADPH. Causality: Validates the enzymatic viability of the CYP450 system.

  • Incubation & Quenching: Incubate on a thermomixer at 37°C. Aliquot 50 µL at time points 0, 15, 30, 60, and 120 minutes. Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol 100 ng/mL).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to glass autosampler vials for LC-HRMS/MS analysis.

Protocol 2: LC-HRMS/MS Data-Dependent Acquisition (DDA)

Objective: Unbiased detection and structural elucidation of low-abundance metabolites.

  • Chromatography: Utilize a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm). Use a multi-step gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) over 15 minutes to ensure separation of isomeric hydroxylated metabolites.

  • Mass Spectrometry: Operate a high-resolution mass spectrometer (Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • DDA Settings: Set the MS1 survey scan range to m/z 100–800. Trigger MS2 fragmentation on the top 5 most intense ions.

    • Expert Insight: You must enable dynamic exclusion (e.g., 5 seconds). Without dynamic exclusion, the mass spectrometer will repeatedly sample the high-abundance parent ion (m/z 142.0775), suppressing the detection of trace metabolites.

  • Data Processing: Apply a Mass Defect Filter (MDF) . The fluorine atom imparts a highly specific fractional mass. Center the MDF around the parent mass defect (+0.0775 Da) with a ±40 mDa tolerance. This computationally strips away endogenous biological matrix noise, leaving only drug-related material.

Workflow Step1 1. Substrate Preparation (10 µM Parent Compound) Step2 2. In Vitro Incubation (HLM, Hepatocytes, S9 fraction) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile + Internal Std) Step2->Step3 Step4 4. Centrifugation & Filtration (Protein Precipitation) Step3->Step4 Step5 5. LC-HRMS/MS Analysis (DDA, Pos/Neg Ionization) Step4->Step5 Step6 6. Data Processing (Mass Defect Filtering & Struct Elucidation) Step5->Step6 Control1 Negative Control (Minus Cofactor) Control1->Step2 Control2 Positive Control (7-Ethoxycoumarin) Control2->Step2

Figure 2: Self-validating in vitro MetID experimental workflow.

Quantitative Data Presentation: Expected Metabolites

Based on the structural liabilities and exact mass calculations, the following table summarizes the predicted biotransformations to be monitored during the LC-HRMS/MS data processing phase.

Metabolite CodeBiotransformation PathwayChemical FormulaMonoisotopic Mass [M+H]⁺Mass Shift (Da)Primary Enzyme System
Parent N/AC₆H₈FN₃142.0775N/AN/A
M1 Oxidative Deamination (to Carboxylic Acid)C₆H₅FN₂O₂157.0408+14.9633MAO / ALDH
M2 Ring Hydroxylation (e.g., at C3 or C5)C₆H₈FN₃O158.0724+15.9949CYP450 (e.g., CYP2E1)
M3 N-AcetylationC₈H₁₀FN₃O184.0881+42.0106NAT1 / NAT2
M4 N-OxidationC₆H₈FN₃O158.0724+15.9949FMO / CYP450
M5 Defluorination + HydroxylationC₆H₉N₃O140.0818-1.9957CYP450

Note: M2 and M4 are isobaric (identical mass shifts). Chromatographic separation and MS/MS fragmentation patterns (e.g., loss of oxygen[-16 Da] typical for N-oxides) are required to differentiate ring hydroxylation from N-oxidation.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic?

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Cross-Coupling and Functionalization Strategies for 6-(Aminomethyl)-4-fluoropyridin-2-amine

Executive Summary & Strategic Analysis 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7)[1] is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Analysis

6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7)[1] is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. The architectural complexity of this molecule presents a unique paradigm in synthetic planning due to the presence of three orthogonal reactive vectors:

  • C6-Aminomethyl Group: A highly nucleophilic primary aliphatic amine.

  • C2-Amino Group: A moderately nucleophilic heteroaromatic amine.

  • C4-Fluoro Group: A highly polarized carbon-halogen bond susceptible to both Nucleophilic Aromatic Substitution (SNAr) and specialized transition-metal-catalyzed C-F activation.

The Core Challenge: The juxtaposition of the aminomethyl group and the pyridine nitrogen creates a classic bidentate ligand motif. When exposed to standard Palladium or Nickel cross-coupling conditions, this motif acts as a thermodynamic sink, irreversibly chelating the metal center and causing rapid catalyst poisoning[2]. This application note details field-proven, chemoselective protocols to functionalize this scaffold while bypassing catalyst deactivation pathways.

Vector 1: Chemoselective Buchwald-Hartwig Amination

Causality & Mechanistic Rationale

Aliphatic amines (-CH₂NH₂) possess a significantly higher intrinsic nucleophilicity compared to aromatic amines (-NH₂)[3]. However, exploiting this kinetic advantage in Pd-catalyzed C-N coupling requires overcoming the substrate's propensity to form off-cycle bis-chelated Pd complexes.

To achieve absolute chemoselectivity for the aliphatic amine, the reaction must utilize highly sterically demanding dialkylbiaryl phosphine ligands, such as BrettPhos or tBuXPhos . These ligands enforce a monoligated L1​Pd(0) active species and are physically too bulky to accommodate bidentate chelation from the aminomethylpyridine substrate[4]. This steric exclusion forces the reaction down the productive catalytic cycle, facilitating rapid oxidative addition and subsequent transmetalation exclusively at the aliphatic amine.

Protocol 1: Selective N-Arylation of the Aliphatic Amine

Objective: Couple an aryl bromide to the C6-aminomethyl group while leaving the C2-amine and C4-fluorine intact.

Reagents:

  • 6-(Aminomethyl)-4-fluoropyridin-2-amine (1.0 equiv)

  • Aryl Bromide (1.05 equiv)

  • Pd₂(dba)₃ (2.0 mol % Pd)

  • BrettPhos (4.0 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and BrettPhos. Add 20% of the total 1,4-Dioxane volume. Stir at room temperature for 15 minutes.

  • Substrate Addition: To a separate argon-purged vial, add 6-(Aminomethyl)-4-fluoropyridin-2-amine, the aryl bromide, and NaOtBu.

  • Reaction Initiation: Transfer the substrate mixture to the Schlenk flask containing the pre-activated catalyst using the remaining 1,4-Dioxane. Seal the flask and heat to 80 °C in an oil bath for 12 hours.

  • Quench and Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate in vacuo.

Self-Validating System (Visual & Analytical Cues):

  • Visual: The catalyst pre-activation solution must transition from the dark purple/red of Pd₂(dba)₃ to a clear, pale orange/yellow, indicating the successful formation of the active L1​Pd(0) species. The appearance of a persistent black precipitate (Pd black) indicates oxygen ingress or ligand degradation.

  • Analytical: LC-MS monitoring should show a single mass addition corresponding to the mono-arylated product. The C4-F bond remains intact (detectable via ¹⁹F NMR at approx. -105 ppm).

Vector 2: C4-F Functionalization (C-C Bond Formation)

Causality & Mechanistic Rationale

The C-F bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and is generally inert under standard cross-coupling conditions[5]. However, the C4-fluorine on this scaffold is highly activated by the electron-withdrawing pyridine nitrogen (ortho/para relationship). While SNAr is the most efficient route for introducing heteroatom nucleophiles at C4, forming a new Carbon-Carbon bond requires Nickel-catalyzed C-F activation [6].

Nickel(0) is more electropositive and possesses a smaller atomic radius than Palladium, allowing for facile oxidative addition into the strong C-F bond. Critical Constraint: Unprotected primary amines will irreversibly coordinate to the highly oxophilic Ni(0) center. Therefore, global protection of both the C2 and C6 amines (e.g., as bis-Boc derivatives) is an absolute prerequisite prior to exposing the substrate to Nickel catalysis.

Protocol 2: Ni-Catalyzed Suzuki-Miyaura Coupling at C4

Objective: Cross-couple an arylboronic acid at the C4 position of the bis-Boc protected scaffold.

Reagents:

  • N,N'-bis-Boc-6-(Aminomethyl)-4-fluoropyridin-2-amine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Ni(cod)₂ (10 mol %)

  • PCy₃ (20 mol %)

  • K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous Toluene (0.15 M)

Step-by-Step Methodology:

  • Glovebox Setup (Strictly Air-Free): Inside a nitrogen-filled glovebox, weigh Ni(cod)₂ and PCy₃ into a heavy-walled reaction tube. Add 1 mL of toluene and stir until the solution turns deep red, indicating the formation of the active Ni-phosphine complex.

  • Reagent Assembly: Add the bis-Boc protected substrate, arylboronic acid, and K₃PO₄ to the reaction tube. Wash down the sides with the remaining toluene.

  • Heating: Seal the tube with a Teflon-lined screw cap, remove it from the glovebox, and heat at 100 °C for 24 hours behind a blast shield.

  • Workup: Cool to room temperature. Carefully vent the tube, dilute with diethyl ether, and filter through a short plug of silica gel to remove nickel salts.

Self-Validating System (Visual & Analytical Cues):

  • Visual: Ni(cod)₂ is bright yellow. Upon the addition of PCy₃, the immediate shift to a deep red/brown color validates the generation of the active catalyst. If the solution turns green or blue, the Nickel has oxidized to Ni(II), and the reaction will fail.

  • Analytical: Successful C-F oxidative addition and coupling will result in the complete disappearance of the ¹⁹F NMR signal of the starting material.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the functionalization vectors of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Functionalization VectorReaction TypePrimary Reagents / CatalystChemoselectivity DriverExpected Yield Range
C6-Aliphatic Amine Buchwald-Hartwig N-ArylationPd₂(dba)₃, BrettPhos, NaOtBuSteric exclusion of bidentate chelation by bulky ligand75 - 90%
C4-Fluoro (Heteroatom) SNAr (Nucleophilic Sub.)Amine/Alkoxide, K₂CO₃, DMF, 80 °CHigh electrophilicity of C4 position (ortho/para to Py N)80 - 95%
C4-Fluoro (Carbon) Suzuki-Miyaura C-F ActivationNi(cod)₂, PCy₃, K₃PO₄High oxophilicity of Ni(0); Requires global amine protection50 - 70%

Reaction Pathway Visualization

The following diagram maps the divergent functionalization pathways and highlights the critical mitigation strategy required to prevent catalyst poisoning.

G Core 6-(Aminomethyl)-4-fluoropyridin-2-amine (Multiple Reactive Vectors) BH_Path Buchwald-Hartwig Amination Target: Aliphatic Amine (-CH2NH2) Core->BH_Path Pd / BrettPhos (Bulky Ligand) SNAr_Path SNAr / Nucleophilic Substitution Target: C4-Fluoro Core->SNAr_Path Base, Nucleophile (No Catalyst) Poison Catalyst Poisoning (Bidentate Chelation to Metal) Core->Poison Unprotected + Ni/Pd (Standard Ligands) Ni_Path Ni-Catalyzed Suzuki Coupling Target: C4-Fluoro (C-C Bond) Protect Global Amine Protection (e.g., bis-Boc) Poison->Protect Mitigation Strategy Protect->Ni_Path Ni(cod)2 / PCy3

Divergent functionalization pathways and catalyst poisoning mitigation for the target scaffold.

References

  • Title: 1657-32-5,3-Aminopyridine 1-Oxide-AccelaChem Source: accelachem.com URL:[1]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews - ACS Publications URL:[4]

  • Title: Rapid Amination of Methoxy Pyridines with Aliphatic Amines Source: Organic Process Research & Development - ACS Publications URL:[3]

  • Title: 3-Bromo-2-fluoro-5-iodopyridine | 697300-72-4 Source: Benchchem URL:[5]

  • Title: Nickel-Catalyzed Direct Cross-Coupling of Unactivated Aryl Fluorides with Aryl Bromides Source: Organic Letters - ACS Publications URL:[6]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[2]

Sources

Application

Application Note: Chemoselective Protecting Group Strategies for 6-(Aminomethyl)-4-fluoropyridin-2-amine

Executive Summary The functionalization of bifunctional amine scaffolds is a critical operation in modern drug discovery and fragment-based elaboration. 6-(Aminomethyl)-4-fluoropyridin-2-amine presents a unique chemosele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bifunctional amine scaffolds is a critical operation in modern drug discovery and fragment-based elaboration. 6-(Aminomethyl)-4-fluoropyridin-2-amine presents a unique chemoselectivity challenge: it possesses both a highly reactive primary aliphatic amine and a deactivated primary aromatic amine. This application note provides a comprehensive, self-validating guide to the regioselective protection of the aliphatic aminomethyl group, detailing the mechanistic causality behind reagent selection, solvent effects, and orthogonal deprotection strategies.

Mechanistic Rationale & Chemoselectivity Principles

To achieve absolute chemoselectivity without the need for transient masking groups, we must exploit the innate electronic disparity between the two nitrogen centers:

  • The Aliphatic Amine (-CH₂NH₂): Aliphatic amines are highly nucleophilic. The conjugate acid of a typical benzylic/heterobenzylic amine has a pKa of approximately 9.3[1]. At neutral pH, this nitrogen lone pair is fully available for rapid electrophilic attack.

  • The Aromatic Amine (-NH₂): Aromatic amines (anilines and aminopyridines) are inherently poor nucleophiles due to the delocalization of their nitrogen lone pair into the aromatic π-system. While a standard aniline has a pKa of ~4.25[1], the 2-aminopyridine system in this substrate is further deactivated by the strongly electron-withdrawing 4-fluoro substituent via inductive (-I) effects. This drastically suppresses its nucleophilicity.

Causality of Experimental Design: Because the difference in nucleophilicity between the two amines is massive ( Δ pKa > 4.5), electrophiles such as di-tert-butyl dicarbonate (Boc₂O) will react almost exclusively with the aliphatic amine[1]. Furthermore, utilizing an alcoholic solvent (e.g., methanol) accelerates the protection of the primary aliphatic amine by up to 70-fold via hydrogen-bond stabilization of the six-membered transition state[2]. This solvent effect allows the reaction to proceed rapidly at room temperature without the addition of an external base, thereby preventing the unwanted base-catalyzed activation of the aromatic amine[2].

Chemoselectivity Substrate 6-(Aminomethyl)-4-fluoropyridin-2-amine PathA Aliphatic -CH2NH2 (pKa ~9.3 | Highly Nucleophilic) Substrate->PathA PathB Aromatic -NH2 (pKa <4.5 | Poorly Nucleophilic) Substrate->PathB Reagent Electrophile (e.g., Boc2O) in Methanol (No Base) PathA->Reagent Fast (Minutes) PathB->Reagent Slow (Days) Product Mono-Protected Aliphatic Amine (Target Product) Reagent->Product SideProduct Di-Protected / Aromatic Protected (Kinetically Suppressed) Reagent->SideProduct

Caption: Chemoselectivity logic for the protection of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Quantitative Data: Protecting Group Selection

The choice of protecting group dictates the orthogonality of downstream synthetic steps[3]. The table below summarizes the optimal conditions and expected quantitative outcomes for the selective protection of the aliphatic amine.

Protecting GroupReagent (Eq)Optimal SolventTempTimeExpected YieldDeprotection ConditionsOrthogonality Profile
Boc Boc₂O (1.05)Methanol0 °C → RT1-2 h>90%TFA or HCl in DioxaneStable to base and nucleophiles[4].
Fmoc Fmoc-OSu (1.00)DCM / DMF0 °C2-4 h80-85%20% Piperidine in DMFStable to acid; cleaved by 2° amines[4].
Cbz Cbz-Cl (1.00)THF / H₂O0 °C3-5 h75-80%H₂, Pd/C or HBr/AcOHStable to mild acid/base[3].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Base-Free Chemoselective N-Boc Protection (Industry Standard)

Rationale: By omitting bases like triethylamine (TEA) and utilizing methanol as the solvent, we leverage hydrogen-bonding catalysis to selectively and rapidly protect the aliphatic amine while leaving the aromatic amine untouched[2].

Step-by-Step Procedure:

  • Preparation: Dissolve 6-(Aminomethyl)-4-fluoropyridin-2-amine (1.0 eq, e.g., 1.0 mmol, 141.1 mg) in anhydrous Methanol (5.0 mL) to create a 0.2 M solution.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures maximize the kinetic differentiation between the two amines.

  • Reagent Addition: Dissolve Boc₂O (1.05 eq, 1.05 mmol, 229.2 mg) in 1.0 mL of Methanol. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Self-Validating System (IPC via LC-MS):

  • Starting Material: m/z [M+H]⁺ = 142.1

  • Target Mono-Boc Product: m/z [M+H]⁺ = 242.1 (A clean +100 Da shift confirms successful mono-protection).

  • Troubleshooting: If m/z 342.2 (Di-Boc) is observed, the reaction temperature was too high or excess Boc₂O was used. If starting material persists, the anhydride may have hydrolyzed; add an additional 0.05 eq of Boc₂O.

Workflow S1 1. Substrate Preparation Dissolve in MeOH (0.2 M) S2 2. Temperature Control Cool to 0 °C to maximize selectivity S1->S2 S3 3. Reagent Addition Add 1.05 eq Boc2O dropwise S2->S3 S4 4. Reaction Progression Stir at RT for 1-2 hours S3->S4 S5 5. In-Process Control (IPC) LC-MS: Check for +100 Da mass shift S4->S5 S6 6. Isolation Evaporate MeOH, extract (EtOAc/H2O) S5->S6

Caption: Step-by-step experimental workflow for the selective Boc protection of the aliphatic amine.

Protocol B: Selective N-Fmoc Protection (For Solid-Phase Applications)

Rationale: When orthogonal deprotection under basic conditions is required, Fmoc is the preferred group[4]. Because Fmoc-OSu is highly reactive, strict stoichiometric control and cryogenic temperatures are mandatory.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq). Causality: Restricting the base to exactly 1.0 eq prevents the deprotonation of the aromatic amine, preserving chemoselectivity.

  • Reagent Addition: Cool to 0 °C. Add Fmoc-OSu (1.0 eq) portion-wise.

  • Reaction & Workup: Stir at 0 °C for 2 hours. Quench with 5% aqueous citric acid, extract with DCM, wash with brine, and dry over Na₂SO₄.

Self-Validating System (IPC via LC-MS):

  • Target Mono-Fmoc Product: m/z [M+H]⁺ = 364.1 (+222 Da shift).

  • Troubleshooting: If Di-Fmoc (m/z 586.2) is detected, reduce the DIPEA equivalents in subsequent runs to further suppress aromatic amine activation.

Sources

Method

Advanced Application Note: Strategic Incorporation of 6-(Aminomethyl)-4-fluoropyridin-2-amine in Small Molecule Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7) Introduction & Mechanistic Rationale The development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7)

Introduction & Mechanistic Rationale

The development of ATP-competitive small molecule kinase inhibitors requires a delicate balance between target affinity, kinome selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The building block 6-(Aminomethyl)-4-fluoropyridin-2-amine represents a "triple-threat" scaffold in modern medicinal chemistry, offering three distinct pharmacophoric handles that simultaneously address potency, metabolic stability, and solvent channel targeting.

As a Senior Application Scientist, I approach the incorporation of this scaffold not just as a synthetic exercise, but as a rational design strategy driven by structural biology and physicochemical causality:

  • The Hinge-Binding Anchor (2-Aminopyridine): The 2-aminopyridine core is a privileged motif that acts as an ATP mimetic. It forms a highly conserved bidentate hydrogen-bonding network with the kinase hinge region—specifically, the pyridine nitrogen accepts a hydrogen bond from the hinge backbone NH, while the exocyclic 2-amine donates a hydrogen bond to the backbone carbonyl (1)[1].

  • The ADME Modulator (4-Fluoro Substitution): Unsubstituted aminopyridines often suffer from high basicity (leading to hERG toxicity) and rapid oxidative metabolism. The introduction of a highly electronegative fluorine atom at the 4-position inductively lowers the pKa of the pyridine nitrogen, enhancing membrane permeability while simultaneously blocking cytochrome P450-mediated oxidation at this metabolically vulnerable site (2)[2].

  • The Selectivity Handle (6-Aminomethyl): The 6-position vectors directly out of the narrow ATP-binding pocket toward the solvent-exposed region. By utilizing an aminomethyl group rather than a direct amino substitution, we gain a flexible methylene spacer and a highly reactive primary aliphatic amine. This allows for rapid parallel derivatization to engage non-conserved solvent channel residues, driving kinome selectivity (3)[3].

PharmacophoreLogic cluster_0 Core 6-(Aminomethyl)-4-fluoropyridin-2-amine CAS: 1393555-45-7 Hinge 2-Aminopyridine Hinge Binding (Dual H-Bond) Core->Hinge Anchor Fluoro 4-Fluoro Substitution ADME & Lipophilic Pocket Core->Fluoro Modulate Solvent 6-Aminomethyl Solvent Channel Handle Core->Solvent Extend

Pharmacophore mapping of 6-(Aminomethyl)-4-fluoropyridin-2-amine in kinase active sites.

Quantitative Data Summary: The Impact of Scaffold Evolution

To illustrate the causality of these structural features, Table 1 summarizes representative profiling data demonstrating how the stepwise incorporation of the 4-fluoro and 6-aminomethyl groups optimizes a baseline 2-aminopyridine inhibitor into a viable lead compound.

Table 1: Impact of Core Modifications on Kinase Inhibition and ADME Properties

Scaffold Core ModificationKinase IC₅₀ (nM)Permeability ( Papp​ x 10⁻⁶ cm/s)Microsomal Stability (T₁/₂ min)Mechanistic Outcome
2-Aminopyridine (Baseline)1454.212Weak potency; rapid Phase I metabolism.
4-Fluoro-2-aminopyridine 11018.548Fluorine lowers pKa, boosting permeability and blocking oxidation.
6-(Aminomethyl)-4-fluoro-2-aminopyridine + Solvent Motif 8 15.2 55 Solvent channel engagement drives massive potency/selectivity gains.

Experimental Protocols

The following protocols outline a self-validating workflow for synthesizing and evaluating derivatives of this building block.

AssayWorkflow Synth 1. Library Synthesis (Amide Coupling at 6-Aminomethyl) Purify 2. LC-MS Purification (Ensure >95% Purity) Synth->Purify Assay 3. TR-FRET Biochemical Assay (ATP at Km to assess competitive binding) Purify->Assay ADME 4. ADME Profiling (Microsomal Stability & Permeability) Assay->ADME

Step-by-step workflow from library synthesis to biochemical and ADME validation.

Protocol A: Parallel Amide Coupling for Solvent Channel Exploration

Causality Check: We utilize HATU as the coupling reagent over standard EDC/HOBt. The highly reactive nature of the 6-aminomethyl primary amine, combined with HATU, ensures rapid conversion even with sterically hindered carboxylic acids designed to fill complex solvent channel topologies, minimizing epimerization.

Materials:

  • 6-(Aminomethyl)-4-fluoropyridin-2-amine (or its pre-assembled kinase core derivative)

  • Diverse Carboxylic Acid Library (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a 96-well deep-well plate, dissolve the carboxylic acid library (0.1 mmol) in anhydrous DMF (1.0 mL). Add HATU (0.15 mmol) and DIPEA (0.3 mmol).

  • Incubation: Agitate the mixture at room temperature for 15 minutes to allow the formation of the active OAT ester. Note: DIPEA is critical here to ensure the reaction remains basic, especially if the aminomethyl building block is supplied as a hydrochloride salt.

  • Coupling: Add the 6-(Aminomethyl)-4-fluoropyridin-2-amine derivative (0.1 mmol) to each well. Seal the plate and shake at room temperature for 2 hours.

  • Validation (Self-Validating Step): Analyze an aliquot via LC-MS. The reaction is considered complete when the primary amine mass is depleted by >95%.

  • Purification: Purify via preparative reverse-phase HPLC to achieve >95% purity, a strict requirement to prevent false positives in subsequent biochemical assays.

Protocol B: Self-Validating TR-FRET Kinase Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected to eliminate auto-fluorescence interference commonly caused by conjugated pyridine systems. ATP concentration must be strictly maintained at the apparent Km​ of the target kinase to ensure the assay is highly sensitive to competitive hinge-binders.

Materials:

  • Recombinant Kinase Domain

  • Biotinylated Substrate Peptide

  • Europium-labeled Anti-Phospho Antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the purified compounds from Protocol A in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise dosing.

  • Enzyme Addition: Add 5 µL of the Kinase/Peptide mixture in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared at 2x the specific Km​ of the target kinase) to initiate the reaction.

  • Reaction Termination: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), the Europium-labeled antibody, and Streptavidin-APC.

  • Readout & Validation: Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Self-Validating QC: Calculate the Z′ factor using DMSO (negative control) and a reference inhibitor like Staurosporine (positive control). The assay is only deemed valid if Z′>0.6 .

References

  • Source: ACS Medicinal Chemistry Letters / PMC (nih.gov)
  • Source: ACS Medicinal Chemistry Letters / PMC (nih.gov)
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156...

Sources

Application

Application Note: Quantitative Analysis and In-Process Tracking of 6-(Aminomethyl)-4-fluoropyridin-2-amine using Fluorine-19 NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy in the quantitative analysis and real-time tracking of 6-(Aminomethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy in the quantitative analysis and real-time tracking of 6-(Aminomethyl)-4-fluoropyridin-2-amine, a key fluorinated intermediate in pharmaceutical development. We detail robust, self-validating protocols for sample preparation, data acquisition, and processing for applications ranging from purity assessment and stability studies to in-process reaction monitoring. The inherent advantages of ¹⁹F NMR, including its high sensitivity, wide chemical shift dispersion, and the absence of endogenous background signals, make it an ideal tool for researchers, scientists, and drug development professionals seeking precise and efficient analytical solutions for fluorinated molecules.[1][2]

Part 1: The Power of ¹⁹F NMR for Fluorinated Pharmaceutical Analysis

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[3] Consequently, the need for precise analytical tools to monitor these unique molecules is paramount. ¹⁹F NMR spectroscopy has emerged as a superior technique for this purpose due to several key properties of the ¹⁹F nucleus:

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, with a gyromagnetic ratio that gives it a sensitivity of approximately 83% relative to ¹H NMR.[1][4] This allows for the rapid acquisition of high-quality data, even at low concentrations.

  • Expansive Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, which is significantly wider than the ~14 ppm range for ¹H NMR.[5][6] This large dispersion minimizes the likelihood of signal overlap, making spectra easier to interpret and ideal for analyzing complex reaction mixtures.[3][7]

  • "Clean" Spectroscopic Window: Fluorine is virtually absent in biological systems and common formulation excipients. This results in a background-free spectrum where only the fluorinated analyte and standards are observed, simplifying analysis and enhancing accuracy.[2]

These attributes make ¹⁹F NMR an indispensable tool for quantitative NMR (qNMR), enabling accurate determination of purity, concentration, and reaction kinetics without the need for compound-specific reference materials, which are often unavailable in early-stage development.[8][9]

Part 2: The Analyte – 6-(Aminomethyl)-4-fluoropyridin-2-amine

Chemical Structure:

Chemical structure of 6-(Aminomethyl)-4-fluoropyridin-2-amine (Image generated for illustrative purposes)

Expected ¹⁹F NMR Signature:

The fluorine atom in 6-(Aminomethyl)-4-fluoropyridin-2-amine is attached directly to an aromatic pyridine ring. The chemical shift (δ) of this fluorine nucleus is highly sensitive to its electronic environment, influenced by the electron-donating amino groups and the overall aromatic system.[5]

  • Predicted Chemical Shift (δ): Based on data for similar fluoropyridine structures, the ¹⁹F signal is expected to appear in the aromatic fluorine region, typically between -110 ppm and -180 ppm relative to the standard reference, CFCl₃.[10] Computational methods can also be employed to predict chemical shifts with reasonable accuracy, aiding in signal assignment.[11][12] The precise shift will be dependent on the solvent used for analysis.

Part 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation for Quantitative ¹⁹F NMR (qNMR)

The foundation of any accurate qNMR measurement is meticulous sample preparation.[13][14] This protocol ensures the integrity and reproducibility of the analysis.

Materials:

  • 6-(Aminomethyl)-4-fluoropyridin-2-amine (Analyte)

  • Internal Standard (IS) of known purity (see Table 1)

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • Analytical microbalance (readability to 0.001 mg)

  • Class A volumetric flasks

  • High-quality 5 mm NMR tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Internal Standard Selection: Choose an internal standard whose ¹⁹F signal is sharp, a singlet if possible, and well-resolved from any potential analyte or impurity signals.[8][14]

  • Stock Solution Preparation:

    • Accurately weigh approximately 20-30 mg of the chosen internal standard into a 10 mL volumetric flask.

    • Record the exact mass.

    • Dissolve the standard in the selected deuterated solvent and dilute to the mark.

  • Analyte Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 6-(Aminomethyl)-4-fluoropyridin-2-amine sample into a vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to maximize integration accuracy.[15]

    • Record the exact mass.

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Add additional deuterated solvent to a total volume of approximately 0.6-0.7 mL.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration and Transfer:

    • Filter the final solution through a syringe filter directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.[16]

    • Cap the NMR tube securely.

Table 1: Common Internal Standards for Quantitative ¹⁹F NMR
Internal Standard Typical ¹⁹F Chemical Shift (δ, ppm vs CFCl₃)
Trifluoroacetic Acid (TFA)~ -76.5
3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA)~ -61.3 (in DMSO-d₆)
4-Fluorobenzoic Acid (PFBA)~ -108
Hexafluorobenzene (C₆F₆)~ -164.9
Note: Chemical shifts are solvent-dependent. BTFMBA is a highly recommended primary reference material for its purity and sharp signal.[17]
Protocol 2: ¹⁹F NMR Data Acquisition

Causality Behind Parameter Choices: The goal is to acquire a fully relaxed spectrum to ensure that the signal integral is directly proportional to the number of nuclei, which is the fundamental principle of qNMR.

Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and match the ¹⁹F channel on the NMR probe.

  • Shim the magnetic field on the sample to achieve optimal resolution (sharp, symmetrical peaks).

Table 2: Recommended ¹⁹F NMR Acquisition Parameters for Quantification
Parameter Recommended Value/Setting
Pulse Programzgfhigqn (Bruker) or equivalent with inverse-gated ¹H decoupling
Spectral Width (SW)~250 ppm (e.g., 100,000 Hz on a 400 MHz spectrometer)
Transmitter Offset (O1P)Center between the analyte and internal standard signals
Relaxation Delay (D1)≥ 7 x T₁ of the slowest relaxing nucleus
Acquisition Time (AQ)~1-2 seconds
Number of Scans (NS)16 to 64 (or as needed)
Pulse Angle (P1)90°
Protocol 3: Data Processing and Quantification
  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is crucial for accurate integration.

  • Integration:

    • Calibrate the integral of the well-defined internal standard signal to its known number of fluorine atoms.

    • Measure the integral of the analyte's ¹⁹F signal.

  • Calculation of Purity: Use the following formula to determine the weight percent (w/w %) purity of the analyte:

    Where:

    • I = Integral area of the signal

    • N = Number of fluorine atoms in the molecule

    • MW = Molecular weight

    • m = Mass weighed

    • P = Purity of the internal standard (as a percentage)

Part 4: Key Applications in Drug Development

Application 1: In-Process Reaction Monitoring

¹⁹F NMR is exceptionally well-suited for monitoring the progress of chemical reactions involving fluorinated species in real-time.[3][8][18] By tracking the disappearance of a fluorinated starting material and the concurrent appearance of the 6-(Aminomethyl)-4-fluoropyridin-2-amine product signal, chemists can gain deep insights into reaction kinetics, identify intermediates, and determine reaction endpoints without the need for sample workup or chromatography.

ReactionMonitoring cluster_1 19F NMR Analysis Start Fluorinated Starting Material Product 6-(Aminomethyl)-4- fluoropyridin-2-amine Start->Product Spectrum_t0 Spectrum at t=0 (Only Start Signal) Start->Spectrum_t0 Spectrum_tx Spectrum at t=x (Start + Product Signals) Product->Spectrum_tx Spectrum_tf Spectrum at t=final (Only Product Signal) Product->Spectrum_tf

Caption: Conceptual workflow for reaction monitoring using ¹⁹F NMR.
Application 2: Purity Assessment and Stability Studies

For final product release, qNMR provides a primary analytical method for determining absolute purity. Unlike chromatographic methods, it does not require an identical reference standard of the analyte.[19] For stability studies, the same qNMR protocol can be used to precisely quantify the amount of 6-(Aminomethyl)-4-fluoropyridin-2-amine remaining after exposure to stress conditions (e.g., heat, humidity, light), and to identify and quantify any new fluorinated degradation products that may form.[20][21][22]

Caption: General workflow for quantitative ¹⁹F NMR analysis.

References

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). Analytical Chemistry. [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016). Molecules. [Link]

  • Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. (2019). Metabolomics. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (2021). Biophysical Reports. [Link]

  • Fluorine NMR. Stanford University. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Analysis for Pharmaceuticals. EUROLAB. [Link]

  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. (2021). RSC Chemical Biology. [Link]

  • Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by 19 F NMR Spectroscopy. (2003). Journal of Combinatorial Chemistry. [Link]

  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. (2012). Journal of Medicinal Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024). International Journal of Molecular Sciences. [Link]

  • NMR spectroscopy to enhance biologic drug delivery and stability. (2021). European Pharmaceutical Review. [Link]

  • Solid-state NMR spectroscopy: predicting stability in lyophilised biological products. (2018). European Pharmaceutical Review. [Link]

  • Reaction Monitoring in LPOS by 19F NMR. Study of Soluble Polymer Supports with Fluorine in Spacer or Linker Components of Supports. (2002). Journal of Combinatorial Chemistry. [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). PubMed. [Link]

  • Nmr spectroscopy of fluorine 19. (2016). Slideshare. [Link]

  • Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. (2024). Molecules. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (2023). ChemRxiv. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (2021). Cell. [Link]

  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds. (2024). BIPM. [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. (2023). ChemRxiv. [Link]

  • Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. (2024). Royal Society of Chemistry. [Link]

  • 19Flourine NMR. (n.d.). Process NMR Associates. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science. [Link]

  • QM assisted ML for 19F NMR chemical shift prediction. (2024). Novartis OAK. [Link]

  • ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. (2021). RSC Publishing. [Link]

  • F19 detection. (n.d.). University of California, Santa Barbara. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2024). National Institutes of Health. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2020). Chemical Science. [Link]

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry. [Link]

  • Modes of Heteronuclear Broadband Decoupling. (2008). University of Ottawa NMR Facility Blog. [Link]

Sources

Method

scale-up manufacturing protocols for 6-(Aminomethyl)-4-fluoropyridin-2-amine intermediates

Executive Summary & Strategic Overview The molecule 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7) is a highly versatile di-substituted pyridine intermediate, increasingly utilized in the synthesis of advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The molecule 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7) is a highly versatile di-substituted pyridine intermediate, increasingly utilized in the synthesis of advanced targeted therapeutics, including reversible-covalent FGFR4 inhibitors and kinetic stabilizers for amyloidogenic proteins .

Scaling up the synthesis of this intermediate presents three distinct chemical challenges:

  • Regioselectivity: Controlling nucleophilic aromatic substitution (SNAr) to prevent over-amination or premature displacement of the highly activated 4-fluoro group.

  • Catalyst Stability: Preventing catalyst poisoning and ensuring high turnover during the cyanation of the sterically hindered 6-chloro position.

  • Chemoselectivity: Reducing the nitrile to a primary amine without triggering secondary amine dimerization or hydrodefluorination (C-F bond cleavage).

This application note details a robust, field-proven 3-step synthetic workflow designed for multi-kilogram scale-up, emphasizing mechanistic causality and integrated quality control.

Retrosynthetic Pathway & Workflow

The protocol builds the target molecule from the commercially available and cost-effective precursor 2,6-dichloro-4-fluoropyridine .

G A 2,6-Dichloro-4-fluoropyridine (CAS: 52074-49-4) B 2-Amino-6-chloro- 4-fluoropyridine (CAS: 1393567-36-6) A->B NH3 (aq) 100°C, 12h C 6-Amino-4-fluoro- pyridine-2-carbonitrile B->C Zn(CN)2, Pd cat. DMF, 110°C D 6-(Aminomethyl)- 4-fluoropyridin-2-amine (CAS: 1393555-45-7) C->D H2, Raney Ni NH3/MeOH, 50 psi

Fig 1: Three-step scale-up synthetic pathway for 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Mechanistic Causality & Process Optimization

Step 1: Regioselective Amination

The "Why": The 2- and 6-positions of 2,6-dichloro-4-fluoropyridine are highly activated toward SNAr by the inductive and resonance electron-withdrawing effects of the pyridine nitrogen. While the 4-fluoro position is also a potential leaving group, the 2-position is kinetically favored for amine nucleophiles due to the proximity of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate. By strictly capping the reaction temperature at 100 °C and controlling ammonia equivalents, the reaction is self-limiting to mono-amination.

Step 2: Palladium-Catalyzed Cyanation

The "Why": A modified Rosenmund-von Braun reaction is employed. Zinc cyanide (Zn(CN)2) is selected over NaCN/KCN because its lower solubility limits the concentration of free cyanide ions in solution, preventing the poisoning of the palladium catalyst. The bulky bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical here; its large bite angle forces the palladium center into a geometry that dramatically accelerates the rate-limiting reductive elimination step.

Step 3: Nitrile Reduction to Primary Amine

The "Why": Nitrile hydrogenation proceeds via a highly reactive imine intermediate. Without intervention, this imine reacts with the newly formed primary amine to yield a secondary amine dimer. The addition of a massive excess of ammonia (7M in Methanol) acts as a thermodynamic sink, shifting the equilibrium away from dimerization and back toward the primary imine . Furthermore, Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C). Palladium catalysts are notorious for catalyzing hydrodefluorination under hydrogen atmospheres; Raney Ni preserves the critical C-F bond while efficiently reducing the nitrile.

Step-by-Step Scale-Up Protocols

Protocol 1: Synthesis of 2-Amino-6-chloro-4-fluoropyridine
  • Reactor Preparation: Charge a 50 L Hastelloy pressure reactor with 2,6-dichloro-4-fluoropyridine (5.0 kg, 30.1 mol) and 1,4-dioxane (15 L).

  • Reagent Addition: Introduce 28% aqueous ammonia (15 L) in a single portion.

  • Reaction: Seal the reactor. Heat the biphasic mixture to an internal temperature of 100 °C (Note: Internal pressure will rise to approximately 45-60 psi). Stir vigorously at 350 rpm for 12 hours.

  • In-Process Control (IPC): Sample the organic layer for HPLC. The reaction is deemed complete when the starting material is <1.0% and the di-aminated byproduct is <2.0%.

  • Workup: Cool the reactor to 20 °C and vent safely. Concentrate the mixture under reduced pressure to remove 1,4-dioxane. Filter the resulting aqueous slurry. Wash the filter cake with ice-cold water (2 x 5 L) to remove residual ammonium chloride, and dry under vacuum at 50 °C to afford the product as an off-white solid.

Protocol 2: Synthesis of 6-Amino-4-fluoropyridine-2-carbonitrile
  • Inertion: Charge a clean, dry 50 L glass-lined reactor with 2-amino-6-chloro-4-fluoropyridine (3.5 kg, 23.9 mol), Zn(CN)2 (1.68 kg, 14.3 mol, 0.6 equiv), and anhydrous DMF (20 L). Sparge the suspension with ultra-high purity Nitrogen for 45 minutes. Self-validating parameter: Oxygen levels in the headspace must be <50 ppm to prevent Pd oxidation.

  • Catalyst Addition: Under a positive nitrogen flow, add Pd2(dba)3 (218 g, 1 mol%) and dppf (265 g, 2 mol%).

  • Reaction: Heat the mixture to 110 °C for 8 hours. The solution will transition from dark red to a yellowish-brown suspension.

  • Quench & Extraction: Cool to 20 °C. Quench the reaction by adding 10% aqueous ammonia (10 L). Causality: This step is critical as it complexes excess zinc into water-soluble [Zn(NH3​)4​]2+ , preventing emulsion formation during extraction. Extract with Ethyl Acetate (3 x 15 L).

  • Purification: Wash the combined organics with brine (2 x 10 L), dry over Na2SO4, and concentrate. Crystallize the crude residue from MTBE/Heptane (1:3) to yield the pure nitrile.

Protocol 3: Synthesis of 6-(Aminomethyl)-4-fluoropyridin-2-amine
  • Preparation: Charge a 50 L high-pressure hydrogenation vessel with 6-amino-4-fluoropyridine-2-carbonitrile (2.5 kg, 18.2 mol) and 7M NH3 in Methanol (25 L).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (500 g) under a strict nitrogen blanket. (Safety Warning: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry).

  • Hydrogenation: Purge the vessel with Nitrogen (3x to 30 psi), followed by Hydrogen (3x to 30 psi). Pressurize the vessel with Hydrogen to 50 psi and heat the jacket to 50 °C.

  • Monitoring: Stir vigorously (500 rpm) for 16 hours. Self-validating parameter: The reaction is complete when the mass flow controller indicates that hydrogen uptake has completely ceased for at least 60 minutes.

  • Workup: Cool to 20 °C, vent the hydrogen safely, and purge the headspace with Nitrogen (3x). Filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the methanolic filtrate under reduced pressure. Recrystallize the resulting solid from Ethanol/Ethyl Acetate to afford the final target molecule, 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Quantitative Data & Quality Metrics

The following table summarizes the expected yields, purity profiles, and Critical Process Parameters (CPPs) established during multi-kilogram validation runs.

StepChemical TransformationYield (%)Purity (HPLC)Critical Process Parameter (CPP)
1 Amination (Chlorine displacement)82%>98.0%Tmax < 110 °C; Strict NH3 stoichiometry
2 Cyanation (Rosenmund-von Braun)78%>97.5%Headspace O2 < 50 ppm; Aqueous NH3 quench
3 Nitrile Reduction (Hydrogenation)88%>99.0%NH3 equivalents > 5.0; H2 pressure at 50 psi

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. ResearchGate. Available at:[Link]

Application

amidation reactions involving 6-(Aminomethyl)-4-fluoropyridin-2-amine precursors

Application Note: Chemoselective Amidation and Orthogonal Diversification of 6-(Aminomethyl)-4-fluoropyridin-2-amine Precursors Introduction & Structural Rationale 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Amidation and Orthogonal Diversification of 6-(Aminomethyl)-4-fluoropyridin-2-amine Precursors

Introduction & Structural Rationale

6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7) is a highly versatile, commercially available bifunctional building block utilized in the synthesis of advanced therapeutics, including kinase inhibitors and protein stabilizers[1]. The molecule presents a unique chemoselectivity challenge and opportunity for medicinal chemists: it possesses both a primary aliphatic amine (at the C6-methyl position) and a primary aromatic amine (the 2-aminopyridine moiety), coupled with an activated carbon-fluorine bond at the C4 position.

Designing a robust workflow for this precursor requires exploiting the distinct electronic environments of these functional groups to achieve orthogonal functionalization without the need for cumbersome protecting-group chemistry.

Mechanistic Insights: The Causality of Chemoselectivity

When designing amidation workflows for this precursor, the primary driver of selectivity is the vast nucleophilicity differential between the two amine moieties.

  • Aliphatic Amine (C6-Aminomethyl): Exhibits a typical pKa​ of ~9.5. It is highly nucleophilic, unhindered, and readily attacks activated electrophiles.

  • Aromatic Amine (C2-Amino): The intrinsic nucleophilicity of the 2-aminopyridine ( pKa​ ~6.5) is severely attenuated. The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring, a deactivation that is further compounded by the strongly electron-withdrawing inductive effect of the 4-fluoro substituent.

  • C4-Fluoro Activation: The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridine ring. This specific reactivity profile has been heavily exploited in the synthesis of reversible-covalent FGFR4 inhibitors[2] and amyloidogenic immunoglobulin light chain stabilizers[3].

Consequently, standard peptide coupling conditions at ambient temperature will result in >99% chemoselective acylation of the aliphatic amine. The energy barrier for the aromatic amine to attack an activated ester is significantly higher, leaving the 2-amino group and the 4-fluoro group intact for downstream diversification.

Reaction Pathway Visualization

Workflow Precursor 6-(Aminomethyl)-4-fluoropyridin-2-amine [Dual Amine System] Amidation Amidation (HATU, DIPEA) Chemoselective Acylation Precursor->Amidation pKa ~9.5 vs ~6.5 Amide Aliphatic Amide Intermediate [C2-Amine Intact] Amidation->Amide >99% Selectivity SNAr SNAr (R-NH2 or R-ONa) C4-Fluoro Displacement Amide->SNAr Activated C-F Bond Final Fully Diversified Scaffold [Multi-Target Ligand] SNAr->Final Heat / Base

Chemoselective amidation and subsequent SNAr diversification of the pyridine scaffold.

Optimization of Coupling Conditions

To establish a robust, self-validating protocol, various coupling reagents were evaluated for their efficiency and chemoselectivity. Uronium-based reagents (e.g., HATU) provided the optimal balance of rapid kinetics and absolute selectivity, preventing the degradation or side-reactions associated with harsher electrophiles like acyl chlorides.

Coupling ReagentBaseSolventTemp (°C)Yield (Aliphatic Amide)Selectivity (Mono vs Bis)Mechanistic Observation
HATU DIPEADMF25>95% >99:1 Rapid O-At ester formation captures the aliphatic amine before side reactions occur.
EDC·HCl / HOBt TEADCM2585%98:2Slower kinetics; requires longer reaction times, leading to trace degradation.
T3P (50% in EtOAc) DIPEAEtOAc8078%95:5Elevated temperature required for T3P slightly reduces chemoselectivity.
Acyl Chloride PyridineDCM0 to 2560%80:20High electrophilicity overrides the pKa​ differential, leading to partial C2-amine acylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes an In-Process Control (IPC) to verify chemical causality before proceeding to the next phase.

Protocol A: Chemoselective Aliphatic Amidation

Objective: Selectively acylate the C6-aminomethyl group while preserving the C2-aromatic amine and C4-fluorine.

  • Electrophile Activation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve the desired carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (to yield a 0.2 M solution). Add DIPEA (3.0 eq) dropwise.

    • Validation Check: The solution must transition to a pale yellow color within 5 minutes. This visual cue confirms the successful deprotonation of the acid and the formation of the highly reactive O-At (7-azabenzotriazole) ester.

  • Nucleophilic Attack: Add 6-(Aminomethyl)-4-fluoropyridin-2-amine (1.0 eq)[1] in one single portion. Stir the reaction mixture at 25 °C.

  • In-Process Control (IPC): After 60 minutes, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Check: The reaction is deemed complete when the precursor mass ( m/z 142.1 [M+H]+ ) is ≤1% relative to the product peak. The absence of a bis-acylated mass confirms the chemoselectivity predicted by the pKa​ differential.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for complete DMF removal) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Downstream SNAr Diversification at the C4-Position

Objective: Displace the C4-fluorine with a secondary amine nucleophile to build structural complexity, a proven strategy in the synthesis of advanced kinase inhibitors[2].

  • Reaction Setup: Combine the aliphatic amide intermediate generated in Protocol A (1.0 eq), a secondary amine (e.g., morpholine or diethylamine) (5.0 eq), and K2​CO3​ (2.0 eq) in NMP (0.5 M).

  • Thermal Activation: Heat the mixture to 100 °C.

    • Mechanistic Note: The electron-withdrawing nature of the pyridine nitrogen and the C2-amino group sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating the nucleophilic attack at the C4 position[3].

  • In-Process Control (IPC): Monitor the reaction via LC-MS every 2 hours.

    • Validation Check: Successful SNAr is confirmed by the complete disappearance of the starting material mass and the appearance of a new peak corresponding to the exact mass of the intermediate minus 19 Da (Fluorine) plus the mass of the nucleophile.

  • Isolation: Cool the mixture to room temperature and pour it slowly into rapidly stirring ice water.

    • Validation Check: The sudden change in solvent polarity will force the highly organic, fully diversified scaffold to precipitate as a solid. Filter the precipitate, wash with cold water, and dry under high vacuum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(Aminomethyl)-4-fluoropyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7)[1]. This compound is a highly valuable building block in drug discovery, frequently utilized in the development of kinase inhibitors[2].

The most common and challenging step in its synthesis is the final catalytic reduction of the precursor, 2-amino-6-cyano-4-fluoropyridine , to the primary amine. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to maximize your reaction yield.

Section 1: Workflow & Pathway Visualization

Understanding the mechanistic pathway of nitrile reduction is critical. The reaction does not proceed directly to the amine; it passes through a highly reactive imine intermediate that is prone to side reactions if the conditions are not strictly controlled.

G Nitrile 2-Amino-6-cyano- 4-fluoropyridine Imine Imine Intermediate (Reactive) Nitrile->Imine H2 / Raney Ni Primary 6-(Aminomethyl)- 4-fluoropyridin-2-amine Imine->Primary H2 Dimer Secondary Amine Dimer (Byproduct) Imine->Dimer + Primary Amine Ammonia Excess NH3 (Blocks Dimerization) Ammonia->Imine Shifts Equilibrium

Fig 1: Reaction pathway for nitrile reduction highlighting the imine intermediate and side-reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: My reaction yields a complex mixture with a high percentage of a higher-molecular-weight byproduct. What is happening? A1: You are likely observing the formation of a secondary amine dimer. During the catalytic hydrogenation of nitriles, the reaction proceeds via an electrophilic enamine/imine intermediate. The newly formed primary amine product (6-(Aminomethyl)-4-fluoropyridin-2-amine) acts as a nucleophile, attacking this imine intermediate to form a secondary amine dimer[3].

  • Causality & Solution: To suppress this, you must shift the thermodynamic equilibrium away from the amine-imine condensation. Conducting the hydrogenation in the presence of excess ammonia (e.g., 7N NH₃ in Methanol) saturates the reaction environment with a competing, sterically unhindered nucleophile. This forces the intermediate to reduce directly to the desired primary amine[4].

Q2: I am using Palladium on Carbon (Pd/C) for the hydrogenation, but LC-MS indicates loss of the fluorine atom (defluorination). How can I prevent this? A2: Palladium is highly active for hydrodehalogenation. Although carbon-fluorine bonds are generally stronger than C-Cl or C-Br bonds, the electron-deficient nature of the pyridine ring activates the 4-fluoro position, making it highly susceptible to cleavage under Pd-catalyzed hydrogenation conditions[5].

  • Causality & Solution: Switch your catalyst to Raney® Nickel or Raney® Cobalt. These Group 10/9 metal catalysts are highly effective for nitrile reduction but have significantly lower activity for carbon-halogen bond cleavage, thus preserving the delicate 4-fluoro substituent[6].

Q3: The hydrogenation stalls at 50% conversion, leaving unreacted nitrile. Why is the catalyst deactivating? A3: Catalyst poisoning is a common failure mode in the reduction of functionalized pyridines. The 2-amino group and the pyridine nitrogen can strongly coordinate to the active sites of the Raney Nickel catalyst, blocking hydrogen activation. Furthermore, trace impurities (like unreacted halides or sulfur compounds from previous steps) can irreversibly poison the metal surface.

  • Causality & Solution: Ensure the 2-amino-6-cyano-4-fluoropyridine precursor is rigorously purified (e.g., recrystallized or passed through a silica plug) before reduction. Additionally, increasing the catalyst loading to 15–20% (w/w) provides enough active sites to overcome competitive binding by the product[4].

Section 3: Quantitative Data on Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. These metrics demonstrate why specific parameters are mandated in the SOP.

CatalystSolvent SystemTemp (°C)H₂ Pressure (psi)Conversion (%)Primary Amine Yield (%)Dimer Yield (%)Defluorination (%)
Pd/C (10%)Methanol2550>99451535
Raney® NiMethanol2550856035 <1
Raney® Ni7N NH₃ in MeOH2550>9992 <2 <1
Raney® Ni7N NH₃ in MeOH5050>99888<1
Section 4: Validated Standard Operating Procedure (SOP)

Catalytic Hydrogenation of 2-Amino-6-cyano-4-fluoropyridine

1. Catalyst Preparation (Self-Validating Step)

  • Action: Weigh 15–20% (w/w relative to substrate) of Raney® Nickel (50% slurry in water). Wash the catalyst 3 times with anhydrous methanol to remove all water[4].

  • Causality: Trace water promotes the hydrolysis of the imine intermediate to an aldehyde, which subsequently reacts with the amine to form unwanted Schiff bases. Washing ensures a strictly anhydrous environment.

  • Safety Note: Raney Nickel is highly pyrophoric. Never let the catalyst dry out; always keep it wetted with solvent.

2. Reaction Setup

  • Action: In a pressure-rated hydrogenation vessel, dissolve 2-amino-6-cyano-4-fluoropyridine (1.0 eq) in 7N Ammonia in Methanol (approx. 20 mL per gram of substrate).

  • Action: Transfer the washed Raney Nickel slurry to the vessel under a strict nitrogen blanket.

  • Causality: The high concentration of ammonia acts as a thermodynamic sink, preventing the newly formed 6-(Aminomethyl)-4-fluoropyridin-2-amine from attacking the reactive imine intermediate[6].

3. Hydrogenation & In-Process Control

  • Action: Purge the vessel 3 times with Nitrogen gas, followed by 3 times with Hydrogen gas.

  • Action: Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25 °C.

  • Validation: Monitor the reaction via LC-MS or TLC every 4 hours. The reaction is deemed complete when the nitrile peak completely disappears (Typical reaction time: 8–12 hours).

4. Workup & Isolation

  • Action: Carefully vent the hydrogen gas and purge the system with Nitrogen.

  • Action: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Raney Nickel. Wash the pad with additional methanol[4].

  • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash chromatography (DCM/MeOH/NH₄OH) or recrystallization to yield pure 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Section 5: References
  • Title: 1657-32-5,3-Aminopyridine 1-Oxide-AccelaChem | Source: AccelaChem | URL: [Link]

  • Title: Nitrile reduction | Source: Wikipedia | URL: [Link]

  • Title: US6921828B2 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation | Source: Google Patents | URL:

  • Title: US4248799A - Hydrogenation of nitriles in ammonia and water | Source: Google Patents | URL:

Sources

Optimization

troubleshooting column chromatography purification of 6-(Aminomethyl)-4-fluoropyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 6-(Aminomethyl)-4-fluoropyridin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 6-(Aminomethyl)-4-fluoropyridin-2-amine .

Because this molecule is a highly polar, basic diamine (featuring a primary amine, an aminomethyl group, and a pyridine nitrogen), it defies standard purification methods. It suffers from severe peak tailing on normal-phase silica and elutes in the void volume on standard reversed-phase columns. This guide provides mechanistically grounded, self-validating protocols to overcome these hurdles.

Diagnostic Decision Tree

Use the following logical workflow to identify the correct chromatographic mode based on your primary experimental failure.

ChromatographyTroubleshooting Start 6-(Aminomethyl)-4-fluoropyridin-2-amine Purification Issue Q1 What is the primary chromatographic failure? Start->Q1 Tailing Severe Tailing / Irreversible Binding on Silica Q1->Tailing Normal Phase Void Elutes in Void Volume on C18 (No Retention) Q1->Void Reversed Phase Sol1 Add 1-5% NH4OH or TEA to DCM/MeOH Tailing->Sol1 Neutralize Silanols Sol2 Add 0.1% TFA to Mobile Phase (Ion-Pairing) Void->Sol2 Increase Hydrophobicity Alt1 Switch to Basic Alumina or Amine-Bonded Silica Sol1->Alt1 If tailing persists Alt2 Switch to HILIC Mode (Amide/Silica + Buffer) Sol2->Alt2 If MS-compatibility needed

Decision tree for troubleshooting the chromatography of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 6-(Aminomethyl)-4-fluoropyridin-2-amine streak irreversibly on my standard silica gel column, even with highly polar solvents like DCM/MeOH? A: The irreversible binding and streaking (tailing) are caused by secondary electrostatic interactions. Standard silica gel contains acidic silanol groups (Si-OH) that become ionized (SiO⁻) at mid-to-high pH[1]. Your target molecule contains highly basic amine sites that become protonated and undergo strong ion-exchange interactions with these ionized silanols[1]. To resolve this, you must suppress these interactions by adding a basic modifier to your mobile phase, such as 1-5% triethylamine (TEA) or concentrated ammonium hydroxide (NH₄OH)[2]. The modifier acts sacrificially, competing for the active silanol sites and allowing your target amine to elute as a symmetrical peak[2].

Q2: I attempted Reversed-Phase (RP) HPLC on a C18 column, but the compound elutes immediately in the void volume. How can I increase retention? A: 6-(Aminomethyl)-4-fluoropyridin-2-amine is highly hydrophilic. In a standard water/acetonitrile gradient, it lacks sufficient hydrophobic surface area to partition effectively into the C18 stationary phase[3]. To induce retention, you must employ ion-pairing chromatography. Adding 0.1% trifluoroacetic acid (TFA) to the mobile phase serves a dual purpose: it lowers the pH to suppress silanol ionization, and it acts as an ion-pairing agent. The lipophilic trifluoroacetate anion pairs with the protonated amines of your compound, forming a neutral, more hydrophobic complex that retains strongly on the C18 phase.

Q3: My downstream application (e.g., LC-MS or bioassay) is sensitive to TFA due to ion suppression. What is the best orthogonal approach? A: If TFA must be avoided, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier orthogonal technique for polar amines[4],[5]. HILIC utilizes a polar stationary phase (such as bare silica or amide-bonded silica) and an inverted mobile phase system, starting with >90% organic solvent (typically acetonitrile)[4]. Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[6]. For basic amines, using an aqueous buffer like 10 mM ammonium formate (pH 3-5) is critical to control the degree of ionization of both the analyte and the stationary phase, ensuring reproducible retention without MS signal suppression[4],[6].

Quantitative Data: Chromatographic Performance Summary

The following table summarizes the expected retention and peak shape metrics for 6-(Aminomethyl)-4-fluoropyridin-2-amine across different chromatographic systems.

Chromatographic ModeStationary PhaseMobile Phase SystemAdditive / ModifierRetention Factor ( k′ )Peak Symmetry ( As​ )Suitability
Normal PhaseBare Silica GelDCM / MeOHNoneIrreversibleN/A (Streaking)Poor
Normal PhaseBare Silica GelDCM / MeOH2% NH₄OH2.51.3Good (Prep Scale)
Reversed-PhaseC18 (End-capped)Water / AcetonitrileNone0.1 (Void)2.8 (Fronting)Poor
Reversed-PhaseC18 (End-capped)Water / Acetonitrile0.1% TFA3.21.1Excellent (Analytical)
HILICAmide-Bonded SilicaAcetonitrile / Water10 mM NH₄FA4.51.0Excellent (LC-MS)

Note: Ideal peak symmetry ( As​ ) is 1.0. Values > 1.5 indicate significant tailing, often due to secondary silanol interactions[1].

Self-Validating Experimental Protocols

Protocol A: Optimized Normal Phase Flash Chromatography (Amine-Modified)

Objective: Purify gram-scale quantities of the target compound while preventing silica-induced tailing. Materials: Bare silica gel (40-60 µm), Dichloromethane (DCM), Methanol (MeOH), 28% aqueous Ammonium Hydroxide (NH₄OH).

  • Solvent Preparation: Prepare a stock solution of the strong eluent: 10% MeOH in DCM containing 2% NH₄OH (v/v). Causality: The NH₄OH competitively binds to acidic silanols, deactivating the silica surface and preventing the basic analyte from sticking[2].

  • Column Equilibration: Pack the column and flush with 3 column volumes (CV) of DCM containing 1% NH₄OH to pre-saturate the active silanol sites.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of DCM/MeOH (9:1). Dry loading onto Celite is recommended if solubility is poor.

  • Gradient Elution: Run a step gradient from 0% to 100% of the strong eluent over 10 CVs.

  • Validation & Analysis: Monitor fractions via TLC using a ninhydrin stain. Ninhydrin selectively reacts with the primary amines of the compound to form a deep purple complex (Ruhemann's purple), providing immediate visual validation of the compound's elution[7].

Protocol B: MS-Compatible HILIC Preparative HPLC

Objective: Isolate high-purity fractions without the use of non-volatile or ion-suppressing agents. Materials: Amide-bonded silica HPLC column, LC-MS grade Acetonitrile (ACN), 100 mM Ammonium Formate buffer (pH 3.0).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: 95% ACN / 5% Water with 10 mM Ammonium Formate. Causality: Maintaining a constant buffer concentration (10 mM) across the gradient prevents ionic strength fluctuations that cause unpredictable retention time shifting[5].

  • Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase B for at least 20 column volumes. Causality: HILIC columns require extensive equilibration to establish the immobilized aqueous layer necessary for partitioning[4].

  • Sample Injection: Dissolve the sample in a diluent matching the starting conditions (e.g., 80-90% ACN). Injecting in highly aqueous solvents will disrupt the stationary phase water layer and cause peak splitting.

  • Gradient Elution: Program a shallow gradient from 100% B down to 60% B over 20 minutes.

  • Validation & Recovery: Pool pure fractions identified by LC-MS and lyophilize directly. Ammonium formate is fully volatile and will sublimate, leaving the pure free base or formate salt of the compound without inorganic residue.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 6-(Aminomethyl)-4-fluoropyridin-2-amine

Welcome to the technical support guide for 6-(Aminomethyl)-4-fluoropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-(Aminomethyl)-4-fluoropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound, specifically focusing on preventing oxidative degradation during storage and handling. This guide provides in-depth, experience-based insights and actionable protocols to ensure the integrity of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: My solid 6-(Aminomethyl)-4-fluoropyridin-2-amine has developed a yellowish or brownish tint over time. What is causing this discoloration?

A1: The development of a yellow or brown color in your sample is a common indicator of degradation, likely due to oxidation. Aminopyridine derivatives, particularly those with aminomethyl groups, can be sensitive to air and light.[1] The amino groups are susceptible to oxidation, which can lead to the formation of colored impurities.[2][3] This process can be accelerated by exposure to atmospheric oxygen, moisture, elevated temperatures, and light.

Q2: What are the primary degradation products I should be concerned about?

A2: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of similar aminopyridines, you should be concerned about oxidation of the amino groups and potential reactions involving the aminomethyl side chain.[2][4] This could lead to the formation of corresponding oxides, hydroxides, or even polymeric byproducts.[5][6] Analytical techniques such as HPLC-MS are recommended to identify and quantify these impurities.[7][8]

Q3: Is 6-(Aminomethyl)-4-fluoropyridin-2-amine sensitive to moisture?

A3: Yes, compounds with amino groups can be hygroscopic and sensitive to moisture.[1] Moisture can not only act as a catalyst for oxidative degradation but can also lead to hydrolysis of other functional groups or changes in the physical form of the solid. It is crucial to handle and store the compound under dry, anhydrous conditions.[5][6]

Q4: What are the ideal short-term and long-term storage conditions for this compound?

A4: To maintain the integrity of 6-(Aminomethyl)-4-fluoropyridin-2-amine, adhere to the following storage conditions:

Storage DurationTemperatureAtmosphereContainerLight Conditions
Short-Term (≤ 1 month) 2-8°C[9]Inert Gas (Argon or Nitrogen)Tightly sealed amber glass vial[1]Protect from light
Long-Term (> 1 month) -20°C or -80°C[10]Inert Gas (Argon or Nitrogen)Tightly sealed amber glass vial, potentially within a desiccatorProtect from light

Table 1: Recommended Storage Conditions

It is best practice to aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.[10]

Q5: Can I store solutions of this compound? If so, how?

A5: Storing solutions is generally not recommended for extended periods due to increased susceptibility to degradation. If you must store a solution, use a degassed, anhydrous solvent and store it under an inert atmosphere at -20°C or -80°C for the shortest possible time.[10] Always prepare fresh solutions for critical experiments.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Issue 1: Visible Color Change or Inconsistent Appearance in Solid Compound
  • Potential Cause: Oxidative degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Visual Inspection: Compare the appearance of your compound to a fresh, unopened sample if available. Note any color changes from white/off-white to yellow or brown.

    • Purity Analysis: Perform a purity analysis using a validated analytical method such as RP-HPLC with UV detection.[8][11] This will allow you to quantify the level of impurities.

    • Review Storage and Handling Procedures:

      • Was the container always tightly sealed?

      • Was the compound handled under an inert atmosphere (e.g., in a glovebox or using a Schlenk line)?[5][12]

      • Has the compound been exposed to light or elevated temperatures?[1]

  • Corrective Actions:

    • If the purity is compromised, it may be necessary to purify the material (e.g., by recrystallization or column chromatography) if possible, or procure a new batch.

    • Implement stringent storage and handling protocols as outlined in the "Preventative Measures" section below.

Issue 2: Inconsistent or Poor Results in Downstream Applications
  • Potential Cause: The presence of degradation impurities that may interfere with your reaction or assay.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: As with a visible color change, the first step is to confirm the purity of your 6-(Aminomethyl)-4-fluoropyridin-2-amine using an appropriate analytical method.

    • Analyze Reaction Mixture: Use techniques like LC-MS to analyze your reaction mixture to identify any unexpected byproducts that may have formed from the degraded starting material.[13]

    • Control Experiment: Run a control experiment with a fresh, high-purity batch of the compound to determine if the issue is with the reagent itself.

  • Corrective Actions:

    • Always use a fresh, unopened vial of the compound for critical experiments.

    • If you suspect degradation, do not use the material. Discard it according to your institution's safety guidelines.

Logical Flow for Troubleshooting Degradation

troubleshooting_flow start Problem Encountered (e.g., Color Change, Poor Results) check_purity Analyze Purity (e.g., HPLC, LC-MS) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok review_storage Review Storage & Handling Procedures purity_ok->review_storage No end Proceed with Experiment purity_ok->end Yes review_procedure Review Experimental Procedure & Other Reagents implement_prevention Implement Preventative Measures (See Below) review_storage->implement_prevention purify_or_replace Purify Material or Procure New Batch implement_prevention->purify_or_replace purify_or_replace->end end->review_procedure If problems persist

A flowchart for troubleshooting potential degradation issues.

Preventative Measures & Best Practices

Proactive measures are the most effective way to prevent the oxidative degradation of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Optimal Storage Environment
  • Inert Atmosphere: The most critical factor is the exclusion of oxygen.[5][12] Store the compound under a dry, inert atmosphere such as argon or nitrogen. Argon is denser than air and can provide a better protective layer.[5]

    • Glovebox: For frequent use, a glovebox with low oxygen and moisture levels (<1 ppm) is the ideal environment for storage and handling.[1][12]

    • Schlenk Line/Vacuum Desiccator: For less frequent use, the container can be backfilled with an inert gas using a Schlenk line and stored in a desiccator.

  • Temperature Control: Store at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow down the rate of any potential degradation reactions.[9][10]

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can catalyze oxidation.[1][14]

Proper Handling Techniques (Air-Sensitive Compounds)

Handling this compound requires techniques that minimize its exposure to the atmosphere.

Protocol: Aliquoting Solid Compound Under Inert Atmosphere
  • Preparation: Place the sealed primary container, new amber vials, a balance, and spatulas inside a glovebox antechamber. Ensure all glassware is scrupulously dried in an oven (>125°C overnight) and cooled under vacuum before transferring into the glovebox.[5][15]

  • Inert Environment: Purge the antechamber and allow the glovebox atmosphere to stabilize to low oxygen and moisture levels.

  • Aliquoting: Inside the glovebox, carefully open the primary container. Weigh the desired amount of 6-(Aminomethyl)-4-fluoropyridin-2-amine and transfer it into the new amber vials.

  • Sealing: Tightly cap the vials. For extra protection, you can wrap the cap threads with Parafilm.

  • Labeling and Storage: Clearly label each vial with the compound name, lot number, concentration (if applicable), and date. Return the vials to the appropriate low-temperature storage.

Recommended Materials for Storage and Handling
  • Containers: Use glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage as they can be permeable to air and moisture over time.

  • Utensils: Use clean, dry stainless steel or glass spatulas for handling the solid material.

Workflow for Handling and Storage

A workflow for the proper handling and storage of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

By implementing these detailed procedures and understanding the chemical vulnerabilities of 6-(Aminomethyl)-4-fluoropyridin-2-amine, you can significantly mitigate the risk of oxidative degradation, ensuring the reliability and reproducibility of your experimental results.

References

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Karale, R. S., Wadkar, D. V., & Wagh, M. P. (2022). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Cogent Engineering, 9(1). [Link]

  • ResearchGate. (2006, June). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • ResearchGate. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]

  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • PMC. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • MDPI. (2025, June 16). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Juniper Publishers. (2021, November 11). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 6-(Aminomethyl)-4-fluoropyridin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility challenges with 6-(Aminomethyl)-4-fluoropyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility challenges with 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7)[1].

Rather than relying on trial-and-error, this guide synthesizes the physicochemical properties of the compound with field-proven formulation strategies to provide a self-validating troubleshooting framework.

Mechanistic Causes of Insolubility (The "Why")

To resolve solubility issues, we must first analyze the molecular architecture of 6-(Aminomethyl)-4-fluoropyridin-2-amine. The compound features a planar pyridine ring, an electron-withdrawing 4-fluoro substituent, a weakly basic 2-amino group, and a highly basic 6-aminomethyl group.

  • pH-Dependent Ionization: The solubility of basic drugs is inversely proportional to the pH of the aqueous medium[2]. The aliphatic aminomethyl group is highly basic (pKa ~9-10), while the pyridine nitrogen and 2-amino group are weakly basic due to the electron-withdrawing fluorine atom. At physiological pH (7.4) or higher, the molecule begins to deprotonate into its uncharged free base form, which lacks the ionic character necessary for optimal hydration[3].

  • Crystal Lattice Energy: The planar symmetry of the pyridine core, combined with strong intermolecular hydrogen bonding from the primary amines and the fluorine atom, creates a highly stable crystal lattice. High crystal lattice forces directly oppose aqueous dissolution[4].

  • The Common Ion Effect: If you are utilizing a salt form of the compound (e.g., a hydrochloride salt), introducing it into a biological buffer containing multivalent counterions (like phosphate or sulfate) can cause the in situ precipitation of a poorly soluble complex[5].

Visual Troubleshooting Workflows

Workflow Start Solubility Issue Detected CheckForm Assess API Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase SaltForm Salt Form (e.g. HCl) CheckForm->SaltForm SaltScreen Perform Salt Formation (Protocol A) FreeBase->SaltScreen CheckBuffer Analyze Buffer Compatibility SaltForm->CheckBuffer Phosphate Phosphate Buffer (Precipitation Risk) CheckBuffer->Phosphate AdjustPH Lower pH < 6.0 (Protocol B) CheckBuffer->AdjustPH If pH > 7.0 SwitchBuffer Switch to HEPES or Acetate Buffer Phosphate->SwitchBuffer

Workflow for diagnosing and resolving solubility issues with the target polybasic compound.

Protonation LowPH pH < 5.0 Dicationic State (Highly Soluble) MidPH pH 6.0 - 8.0 Monocationic State (Moderately Soluble) LowPH->MidPH Deprotonation (Pyridine N) HighPH pH > 9.0 Free Base State (Insoluble) MidPH->HighPH Deprotonation (Aminomethyl)

The effect of pH on the protonation state and aqueous solubility of the target compound.

Step-by-Step Resolution Protocols

Protocol A: Free Base to Salt Conversion (Di-Hydrochloride Salt Formation)

Causality: Converting the free base into a hydrochloride salt lowers the local microenvironmental pH and disrupts the stable crystal lattice, dramatically increasing aqueous solubility[6]. For basic drugs, the pKa of the counterion should be at least 2 pH units lower than the pKa of the drug to ensure complete, stable salt formation[7].

Methodology:

  • Dissolution: Suspend 1.0 g of 6-(Aminomethyl)-4-fluoropyridin-2-amine free base in 10 mL of a water-miscible, anhydrous organic solvent (e.g., ethanol or tetrahydrofuran) in a round-bottom flask.

  • Acid Addition: Under continuous magnetic stirring at 0–5 °C (ice bath), slowly add 2.1 equivalents of 1M HCl in diethyl ether dropwise. Note: Using 2.1 equivalents targets the formation of a di-hydrochloride salt, ensuring protonation of both the aminomethyl group and the pyridine nitrogen.

  • Crystallization: Allow the mixture to stir for 1 hour. If spontaneous precipitation does not occur, add a non-polar anti-solvent (e.g., hexane) dropwise until persistent turbidity is visually observed, indicating the nucleation of the salt.

  • Isolation: Isolate the resulting di-HCl salt via vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted free base and dry under high vacuum for 12 hours.

Protocol B: pH-Adjusted Aqueous Formulation for In Vitro Assays

Causality: When permanent salt formation is not feasible for your workflow, creating an acidic microenvironment ensures the compound remains in its highly soluble, protonated state before introduction into neutral biological assay buffers[8].

Methodology:

  • Initial Solubilization: Weigh the required amount of the compound into a sterile vial.

  • Acidic Wetting: Add a minimal volume of 0.1 N HCl (approximately 5% of the final target volume) to fully dissolve the compound. Vortex until the solution is completely clear and free of particulates.

  • Dilution: Slowly add sterile, deionized water to reach 80% of the final required volume.

  • Buffering: Titrate the solution with your target assay buffer (e.g., 1M HEPES, pH 7.2) while continuously monitoring for precipitation. Avoid exceeding pH 7.0 if possible, as the solubility of basic drugs drops exponentially as the pH approaches their pKa[9].

Quantitative Solubility Data

The following table summarizes the expected solubility ranges of 6-(Aminomethyl)-4-fluoropyridin-2-amine based on the chosen formulation strategy.

Formulation StrategyAPI FormVehicle / BufferExpected Solubility RangePrimary Limitation
Direct Aqueous Free BasePBS (pH 7.4)< 0.1 mg/mLHigh lattice energy, uncharged state
Co-solvent Free Base10% DMSO in Water1 - 5 mg/mLSolvent toxicity in sensitive cell assays
Salt Formation Di-HCl SaltDI Water (Unbuffered)> 50 mg/mLHighly acidic final solution (pH < 4)
pH Adjustment Di-HCl SaltHEPES (pH 6.8)10 - 20 mg/mLRequires strict pH monitoring to prevent crashing

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic solvent-shift precipitation combined with the common ion effect. As the DMSO is diluted, the hydrophobic free base crashes out of solution. Furthermore, PBS contains multivalent phosphate ions which can form highly insoluble complexes with polybasic amines like the aminomethyl group[5]. Resolution: Switch to a non-phosphate, zwitterionic buffer like HEPES or MOPS, or lower the final pH of the assay medium.

Q: Can I heat the solution to force the free base to dissolve in water? A: While heating provides thermodynamic energy to overcome endothermic dissolution barriers[9], the compound will almost certainly re-precipitate (crash out) upon cooling to room temperature or 37 °C. Heating is a temporary physical fix; you must rely on chemical modification (salt formation or pH adjustment) for stable stock solutions.

Q: Is it better to formulate this compound as a mono-HCl or di-HCl salt? A: For 6-(Aminomethyl)-4-fluoropyridin-2-amine, the di-HCl salt is generally preferred for maximum aqueous solubility. The molecule possesses two primary basic centers. Forming the di-HCl salt ensures that both the highly basic aliphatic amine and the weakly basic pyridine/aromatic amine system are protonated, maximizing ion-dipole interactions with water.

Sources

Troubleshooting

reducing defluorination side reactions in 6-(Aminomethyl)-4-fluoropyridin-2-amine cross-coupling

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically undesired defluorination—when p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically undesired defluorination—when performing cross-coupling reactions with 6-(Aminomethyl)-4-fluoropyridin-2-amine .

As a highly functionalized scaffold containing both an aliphatic primary amine and an aromatic primary amine, achieving selective coupling while preserving the sensitive 4-fluoro substituent requires precise control over the catalytic microenvironment.

Mechanistic Causality: The "Why" Behind Defluorination

To solve defluorination, we must first understand its thermodynamic and kinetic drivers. The pyridine nitrogen acts as a potent electron-withdrawing group, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic deficiency makes the C–F bond at the 4-position highly susceptible to oxidative addition by electron-rich, low-valent transition metals like Pd(0) or Ni(0)[1].

Once the metal inserts into the C–F bond, the reaction diverges from the desired catalytic cycle. If an alkoxide base with β -hydrogens (such as sodium tert-butoxide) is present, it coordinates to the newly formed metal-fluoride species. This intermediate rapidly undergoes β -hydride elimination to form a metal-hydride, which then reductively eliminates to yield the hydrodefluorinated byproduct[2]. Conversely, small and highly electron-rich phosphine ligands (like PPh 3​ ) create a coordinatively unsaturated active species that actively promotes this undesired C–F bond oxidative addition[3].

Reaction Pathway Visualization

Pathway Substrate 6-(Aminomethyl)-4-fluoropyridin-2-amine + Pd(0) Catalyst Bifurcation Pd(0) Catalytic Intermediate Substrate->Bifurcation Des_Path Desired Oxidative Addition (C-Br or C-Cl Activation) Bifurcation->Des_Path Bulky Ligands (e.g., tBuBrettPhos) Inorganic Bases (e.g., Cs2CO3) Undes_Path C-F Oxidative Addition (Undesired Activation) Bifurcation->Undes_Path Small Ligands (e.g., PPh3) Alkoxide Bases (e.g., NaOtBu) Des_Prod Target Coupled Product (Fluorine Intact) Des_Path->Des_Prod Transmetalation & Reductive Elimination Undes_Prod Hydrodefluorinated Product (Loss of F) Undes_Path->Undes_Prod β-Hydride Elimination from Alkoxide Base

Reaction pathway bifurcation highlighting ligand and base control over C-F bond activation.

Troubleshooting FAQs

Q: My LC-MS shows a major byproduct with a mass of [M-19+1] (loss of F, gain of H). What is happening? A: This specific mass shift confirms hydrodefluorination. It is almost exclusively caused by your choice of base. Alkoxide bases like NaOtBu or KOiPr contain β -hydrogens. After the Pd catalyst mistakenly inserts into the C–F bond, the alkoxide base coordinates and undergoes β -hydride elimination, generating a Pd(II)-hydride intermediate that reductively eliminates to give the defluorinated pyridine.

Q: I am using Pd 2​ (dba) 3​ and XPhos with NaOtBu. How should I adjust my system to protect the 4-fluoro group? A: You must invoke both steric and electronic control. First, switch your base to an inorganic salt lacking β -hydrogens, such as anhydrous Cs 2​ CO 3​ or K 3​ PO 4​ . This completely shuts down the β -hydride elimination pathway. Second, upgrade your ligand. While XPhos is bulky, ligands like tBuBrettPhos or AdBrettPhos possess a wider bite angle and immense steric bulk that physically shields the metal center from the tight approach required for C–F insertion, while their electronic properties accelerate the desired C–N bond formation[2].

Q: Does the choice of transition metal matter? Can I use Nickel instead of Palladium? A: If preserving the C–F bond is critical, avoid Nickel . Nickel is significantly more reactive toward C–F bonds than Palladium due to its smaller atomic radius and greater ability to back-donate into the C–F σ∗ orbital[1]. Stick to Palladium to maintain chemoselectivity.

Quantitative Performance Matrix

The following table summarizes the causal relationship between reaction parameters and the chemoselectivity of coupling 6-(Aminomethyl)-4-fluoropyridin-2-amine with a standard aryl bromide.

Catalyst PrecursorLigandBaseSolvent & TempTarget Product YieldDefluorinated Byproduct
Pd 2​ (dba) 3​ PPh 3​ NaOtBuToluene, 100 °C12%78%
Pd 2​ (dba) 3​ XPhosNaOtBuToluene, 100 °C45%40%
Pd(OAc) 2​ BrettPhosNaOtBuDioxane, 90 °C65%22%
Pd(OAc) 2​ BrettPhosCs 2​ CO 3​ Dioxane, 90 °C92%< 2%
Pd(OAc) 2​ tBuBrettPhos K 3​ PO 4​ t-AmylOH, 80 °C 95% Not Detected

Self-Validating Experimental Protocol

Objective: Chemoselective N-arylation of the aliphatic aminomethyl group of 6-(Aminomethyl)-4-fluoropyridin-2-amine with an aryl bromide, completely suppressing 4-position hydrodefluorination.

Materials Required:

  • 6-(Aminomethyl)-4-fluoropyridin-2-amine (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd(OAc) 2​ (2 mol%)

  • tBuBrettPhos (4 mol%)

  • Anhydrous K 3​ PO 4​ (finely milled, 2.0 equiv)

  • Degassed tert-Amyl Alcohol (t-AmylOH)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Checkpoint 1):

    • In a nitrogen-filled glovebox, combine Pd(OAc) 2​ and tBuBrettPhos in 1.0 mL of t-AmylOH.

    • Stir at room temperature for 15 minutes.

    • Self-Validation: Observe a distinct color shift from orange/red to a deep, homogeneous burgundy. This confirms the successful reduction and formation of the active L n​ Pd(0) species. Failure to observe this shift indicates a poisoned or oxidized catalyst batch; do not proceed until resolved.

  • Reaction Assembly:

    • To an oven-dried 10 mL Schlenk tube, add the 6-(Aminomethyl)-4-fluoropyridin-2-amine, the aryl bromide, and the finely milled anhydrous K 3​ PO 4​ .

    • Transfer the pre-activated catalyst solution into the Schlenk tube. Rinse the catalyst vial with an additional 1.0 mL of t-AmylOH and add it to the reaction to ensure quantitative transfer.

    • Seal the tube, remove it from the glovebox, and heat to 80 °C under vigorous stirring (800 rpm) to overcome the poor solubility of the inorganic base.

  • In-Process 19 F NMR Monitoring (Validation Checkpoint 2):

    • After 2 hours, withdraw a 50 µL aliquot under N 2​ flow, dilute in 0.5 mL CD 3​ CN, and acquire a rapid 19 F NMR spectrum.

    • Self-Validation: The intact 4-fluoro group should present a sharp singlet (typically between -100 and -110 ppm). If a significant loss of this signal is observed, or if free fluoride ions are detected (a sharp singlet at ~ -150 ppm), immediately lower the reaction temperature by 10 °C. Lower temperatures kinetically favor the desired C–N cross-coupling over the higher-activation-energy C–F insertion.

  • Completion and Workup:

    • Once LC-MS indicates complete consumption of the starting amine, cool the reaction to room temperature.

    • Filter the mixture through a short pad of Celite to remove the inorganic phosphate salts, washing thoroughly with ethyl acetate.

    • Concentrate under reduced pressure and purify via standard flash chromatography.

References[3] Park, S. H., et al. "Palladium-Catalyzed Stereoselective Hydrodefluorination of Tetrasubstituted gem-Difluoroalkenes." Organic Letters - ACS Publications, 2020. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbm0NAR4ae9BplTCZfd30xky8pmeKG74FPNe0R0iVj4IM1CwdvVN_37INZdq-Xj3aivdEODghSYENsRgemEF-y4vlvTVAHxnryuxeIUCaWg7HgY9Q7bom_l3WWP-48k89uoUiOrlb-UJSNXTCMISg=[2] Ogoshi, S., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." MDPI, 2014. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfAFgMxQZlwXHSoSffdShYC4jaeJkmEhHaDG-lN7dJ4VxOuEKu_xFVL97Lmz14jMcnIIzN7rk8W-nTaeiV5y6lJBZpqbv3jzeF-lAb_PlXI70DRviHK3UnZ29VXK0IFdW8[1] Clot, E., et al. "C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales." PubMed (NIH), 2011. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQSntaqvKGsAfnFfuW_-VW83wrIsMGLB5Xx0dOoDth4HPhaDfetaMDFPQmQN5we7OAgJLvga7hH5piNphoUem91dAO3vHdCyN8Heg7rnEC2HEdxrFdNNb0yJV4Pil-obY4ZP8X

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Optimization

minimizing byproducts during the amination of 4-fluoropyridine derivatives

Welcome to the Technical Support Center for the amination of 4-fluoropyridine derivatives. This guide is engineered for researchers, medicinal chemists, and process scientists who require high-fidelity, scalable methodol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amination of 4-fluoropyridine derivatives. This guide is engineered for researchers, medicinal chemists, and process scientists who require high-fidelity, scalable methodologies for functionalizing fluorinated heterocycles.

Nucleophilic Aromatic Substitution (SNAr) of 4-fluoropyridines is a cornerstone reaction in drug discovery, driven by the exceptional leaving-group ability of the highly electronegative fluorine atom[1][2]. However, the intense electrophilicity of the C4 position often leads to competing side reactions, including hydrolysis, regioisomerization, and exothermic degradation[2][3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure synthetic success.

Part 1: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with a mass corresponding to [M - 19 + 17] (loss of F, addition of OH). How do I prevent this? A1: You are observing the formation of a 4-pyridone (or 4-hydroxypyridine) byproduct. The C-F bond at the 4-position is highly activated. Trace water in your solvent, or moisture introduced by hygroscopic inorganic bases (like K₂CO₃), acts as a hard nucleophile. It attacks the C4 position, expelling fluoride to form 4-hydroxypyridine, which rapidly tautomerizes into the highly stable 4-pyridone[4].

  • Solution: Transition to rigorously anhydrous conditions. Use flame-dried glassware, molecular sieve-dried solvents, and replace inorganic bases with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA).

Q2: I am working with 2-chloro-4-fluoropyridine and want to aminate the 4-position. Instead, I am getting a mixture of 2-aminated, 4-aminated, and bis-aminated products. Why? A2: In an SNAr mechanism, the reactivity trend for halogens is F > Cl > Br > I. Fluorine's high electronegativity stabilizes the anionic Meisenheimer intermediate, making the 4-fluoro position intrinsically more reactive than the 2-chloro position[5][6]. However, if your reaction temperature is too high or if you use an excess of the amine nucleophile, the thermal energy overcomes the activation barrier for the less reactive 2-chloro site, leading to over-amination.

  • Solution: Lower the reaction temperature to 0 °C. Strictly limit the amine stoichiometry to 1.0–1.05 equivalents and monitor the reaction closely.

Q3: I need to aminate the 2-position of 2-bromo-4-fluoropyridine without touching the 4-fluoro group, but SNAr always displaces the fluorine. Is there a workaround? A3: Yes. You must switch the reaction paradigm from SNAr to a transition-metal-catalyzed Buchwald-Hartwig cross-coupling. These two mechanisms have orthogonal reactivity profiles. While SNAr favors the C-F bond, Palladium catalysts preferentially undergo oxidative addition into the weaker C-Br bond, leaving the strong C-F bond completely intact for downstream chemistry[5][7].

  • Solution: Use Pd₂(dba)₃ with a bidentate ligand (e.g., Xantphos) and Cs₂CO₃ in anhydrous dioxane at 80–100 °C.

Q4: Upon adding my amine, the reaction mixture rapidly turns black and tarry. The yield is near zero despite full consumption of the starting material. A4: SNAr reactions of highly activated fluoropyridines can be violently exothermic[2]. If the heat of the reaction is not dissipated, the localized thermal spikes cause the fluoropyridine to undergo uncontrolled degradation, dimerization, or polymerization.

  • Solution: Never add reagents at room temperature for highly activated substrates. Chill the reaction to 0 °C and use a syringe pump for the slow, continuous addition of the amine.

Part 2: Mechanistic Logic & Troubleshooting Workflows

To master the amination of polyhalogenated pyridines, one must understand how to manipulate mechanistic pathways to favor the desired product.

G cluster_snar SNAr Pathway (C-F Attack) cluster_bh Buchwald-Hartwig (C-Br Attack) Start 2-Bromo-4-fluoropyridine SNAr_Cond Amine, DIPEA Polar Aprotic Solvent Start->SNAr_Cond F > Br in SNAr BH_Cond Amine, Pd-Catalyst Cs2CO3, Dioxane Start->BH_Cond Br > F in Ox. Add. Prod_4 4-Amino-2-bromopyridine (Desired SNAr) SNAr_Cond->Prod_4 Byprod_OH 4-Pyridone (Trace H2O Byproduct) SNAr_Cond->Byprod_OH Moisture present Prod_2 2-Amino-4-fluoropyridine (Desired B-H) BH_Cond->Prod_2 Byprod_Bis Bis-aminated Pyridine (Over-reaction) BH_Cond->Byprod_Bis Excess Amine/Temp

Fig 1: Mechanistic divergence in the amination of polyhalogenated 4-fluoropyridines.

Workflow Analyze Analyze LC-MS Data Hydrolysis Mass = [M - 19 + 17] Hydrolysis Analyze->Hydrolysis BisAmination Mass =[M - Halogens + 2(Amine)] Over-Amination Analyze->BisAmination Tarry Broad Peaks / Tarry Degradation Analyze->Tarry FixH2O Use Anhydrous Solvents & Non-nucleophilic Base Hydrolysis->FixH2O FixBis Lower Temp to 0°C & Limit Amine to 1.0 eq BisAmination->FixBis FixTar Control Exotherm (Slow Addition/Cooling) Tarry->FixTar

Fig 2: Troubleshooting workflow for identifying and resolving common amination byproducts.

Part 3: Quantitative Data & Strategy Selection

Table 1: Regioselective Amination Strategies for Polyhalogenated Pyridines
Target PositionMechanismHalogen Reactivity TrendPreferred Catalyst/BaseTypical TemperatureIdeal Solvent
C4 (C-F bond) SNArF > Cl > Br > IDIPEA or TMP0 °C to 25 °CDCM, THF, or DMF
C2 (C-Br/Cl bond) Buchwald-HartwigI > Br > Cl >> FPd₂(dba)₃ / Xantphos80 °C to 100 °CAnhydrous Dioxane
Table 2: Common Byproducts and Mitigation Strategies
Byproduct TypeLC-MS SignatureRoot CauseMitigation Strategy
4-Pyridone [M - 19 + 17]+Trace moisture reacting with the highly electrophilic C4 position.Use rigorously anhydrous solvents, flame-dried glassware, and non-nucleophilic bases (DIPEA).
Regioisomers Multiple peaks with identical m/zPoor temperature control causing attack at secondary halogen sites.Lower reaction temperature to 0 °C; avoid excess equivalents of the nucleophile.
Bis-aminated [M - Halogens + 2(Amine)]+Excess amine and elevated temperatures overcoming the deactivated intermediate.Strictly limit amine to 1.0–1.05 eq; monitor reaction progression closely via LC-MS.
Tarry Polymers Broad baseline, loss of mass balanceUncontrolled exothermic degradation of the fluoropyridine.Employ slow, portion-wise addition of reagents; maintain robust external cooling.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective SNAr Amination (Minimizing Hydrolysis)

Objective: To achieve selective C4-amination of a 4-fluoropyridine derivative while suppressing 4-pyridone formation and exothermic degradation[2][3].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry nitrogen or argon.

  • Substrate Dissolution: Dissolve the 4-fluoropyridine derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality Note: 4-fluoropyridines are highly reactive. Initiating the reaction at 0 °C prevents thermal runaway and suppresses nucleophilic attack at less reactive halogen sites.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise via syringe.

    • Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HF byproduct without competing as a nucleophile, preventing unwanted side reactions.

  • Nucleophile Addition: Dilute the amine (1.05 equiv) in a small volume of anhydrous DCM and add it dropwise over 15–30 minutes using a syringe pump.

    • Causality Note: Slow addition maintains a low steady-state concentration of the unreacted amine, minimizing the kinetic probability of bis-amination.

  • Monitoring & Workup: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature. Monitor conversion via LC-MS. Once complete, quench with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Orthogonal Buchwald-Hartwig Amination (Targeting C-Br over C-F)

Objective: To aminate a less reactive halogen position (e.g., C2-bromo) while preserving the C-F bond for downstream functionalization[5][7].

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and finely milled anhydrous Cs₂CO₃ (1.5 equiv).

  • Reagent Addition: Add the 2-bromo-4-fluoropyridine derivative (1.0 equiv) and the target amine (1.1 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.

    • Causality Note: Palladium undergoes oxidative addition preferentially at the weaker C-Br bond. The C-F bond is significantly stronger and remains inert to the transition metal under these conditions, allowing for perfect regiocontrol.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate for standard chromatographic purification.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Synthesis Troubleshooting for 6-(Aminomethyl)-4-fluoropyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 6-(Aminomethyl)-4-fluoropyridin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 6-(Aminomethyl)-4-fluoropyridin-2-amine . This molecule presents unique handling difficulties due to the stark electronic differences between its two nitrogen centers. While the 2-amino group is rendered poorly nucleophilic by the electron-withdrawing fluoropyridine ring, the aliphatic aminomethyl group (-CH₂NH₂) is highly basic, unhindered, and exceptionally reactive.

This high nucleophilicity makes the aminomethyl group highly susceptible to moisture-accelerated degradation and atmospheric carbon dioxide capture, leading to reagent quenching during downstream synthesis.

Part 1: The Causality of Moisture Sensitivity

Understanding the mechanism of degradation is the first step in preventing it. When exposed to ambient air, the primary aliphatic amine rapidly reacts with atmospheric CO₂. While this reaction can occur in dry conditions, atmospheric moisture acts as a critical proton-shuttle catalyst , dramatically accelerating the formation of insoluble carbamate and carbonate salts ().

In synthetic workflows (such as amide couplings or reductive aminations), the introduction of moisture via a hygroscopic amine hydrate will competitively hydrolyze active esters (e.g., OAt or OBt esters formed by HATU/EDC) or destroy moisture-sensitive catalysts.

DegradationPathway Amine 6-(Aminomethyl)-4-fluoropyridin-2-amine Intermediate Carbamic Acid Intermediate Amine->Intermediate + CO2 CO2 Atmospheric CO2 H2O Moisture (Catalyst) H2O->Intermediate Proton Shuttle Carbamate Amine Carbamate Salt (Haze) Intermediate->Carbamate + Amine Carbonate Amine Carbonate Salt (Crust) Intermediate->Carbonate + H2O

Mechanism of moisture-accelerated carbonate and carbamate salt formation in primary amines.

Part 2: Troubleshooting FAQs

Q: My 6-(Aminomethyl)-4-fluoropyridin-2-amine stock turned from a free-flowing powder into a clumpy, hazy solid. What happened? A: This is a classic case of "amine blush" or carbonate/carbamate salt formation ()[1]. The aminomethyl group has reacted with CO₂ and moisture in the headspace of your storage vial. To prevent this, the compound must be stored under argon in a tightly sealed vessel (preferably a Schlenk ampoule with a Young's tap) at 2–8 °C.

Q: I am attempting an amide coupling using HATU, but my yields are <20% and LC-MS shows mostly hydrolyzed starting acid. How do I fix this? A: The moisture introduced by the degraded amine is quenching your active ester. HATU is highly sensitive to water. You must rigorously dry the amine (e.g., via azeotropic distillation with anhydrous toluene) prior to the reaction, and perform the coupling under a strict inert atmosphere using Schlenk line techniques ()[2].

Q: Can I recover the free base if it has already formed a carbonate salt? A: Yes. Suspend the degraded solid in a biphasic mixture of anhydrous dichloromethane (DCM) and 1M aqueous NaOH. The strong base will decompose the carbonate/carbamate salts. Extract the free amine into the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Immediately place the recovered free base under an argon atmosphere.

Part 3: Quantitative Data & Handling Parameters

To ensure reproducibility, adhere to the following strict handling limits for 6-(Aminomethyl)-4-fluoropyridin-2-amine.

ParameterRecommended LimitScientific Rationale
Max Atmospheric Exposure < 60 secondsPrevents rapid CO₂/H₂O absorption by the basic aminomethyl group.
Solvent Water Content < 50 ppm (Karl Fischer)Prevents competitive hydrolysis during electrophilic coupling steps.
Storage Temperature 2 °C to 8 °CMinimizes thermal degradation while avoiding extreme condensation risks upon opening.
Purification Method Azeotropic drying (Toluene)Removes bound hydrates without requiring harsh thermal baking.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. If the visual cues described do not match your observations, the system has been compromised by moisture.

Protocol 1: Schlenk-Line Preparation and Anhydrous Transfer

The manipulation of moisture-sensitive aliphatic amines requires a dual-manifold Schlenk line to cycle between vacuum and inert gas ()[3].

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mbar) for 3–5 minutes. Allow it to cool completely under vacuum.

  • Atmosphere Cycling: Backfill the flask with dry Argon. Repeat the vacuum/Argon cycle three times to ensure complete removal of surface-bound moisture[4].

  • Reagent Addition: Briefly open the septum under a positive flow of Argon to add the 6-(Aminomethyl)-4-fluoropyridin-2-amine, or transfer it directly inside a glovebox.

  • Solvent Transfer: Using a flame-dried stainless-steel cannula, transfer anhydrous solvent (e.g., THF or DCM) from a Sure/Seal™ bottle into the Schlenk flask[2].

  • Self-Validation Check: Observe the solution. A completely clear, transparent solution indicates successful anhydrous handling. If the solution appears milky or turbid, carbonate salts have formed, and the batch must be discarded or free-based.

SchlenkWorkflow Step1 Flame Dry Glassware Step2 Vacuum/Argon Cycling (3x) Step1->Step2 Step3 Add Amine (Glovebox) Step2->Step3 Step4 Anhydrous Solvent Addition Step3->Step4 Step5 Cannula Transfer to Reaction Step4->Step5

Standard Schlenk line workflow for handling moisture-sensitive aminomethylpyridines.

Protocol 2: Moisture-Free Amide Coupling Workflow
  • Pre-activation: In a separate flame-dried Schlenk flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under Argon.

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq) via a gas-tight syringe. Stir for 10 minutes to form the active ester.

  • Amine Introduction: Using a cannula, transfer the clear solution of 6-(Aminomethyl)-4-fluoropyridin-2-amine (1.05 eq) from Protocol 1 dropwise into the active ester solution.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

  • Self-Validation Check: Perform an LC-MS aliquot check. The presence of the desired amide mass with <5% hydrolyzed acid confirms that moisture was successfully excluded from the nucleophilic attack phase.

References

  • Transport of carbonate ions through supported liquid membrane by using Alamine 336 and trioctylphosphine oxide as carriers. Green Chemistry Letters and Reviews. Available at:[Link]

  • The Schlenk Line Survival Guide. Chemistry LibreTexts. Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at:[Link]

Sources

Optimization

Technical Support Center: Enantiomeric Enrichment of 6-(Aminomethyl)-4-fluoropyridin-2-amine Derivatives

Welcome to the advanced technical support and troubleshooting center for the chiral synthesis and resolution of 6-(Aminomethyl)-4-fluoropyridin-2-amine derivatives. Because the aminomethyl group serves as a critical vect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the chiral synthesis and resolution of 6-(Aminomethyl)-4-fluoropyridin-2-amine derivatives. Because the aminomethyl group serves as a critical vector for functionalization in drug discovery, controlling its stereochemistry (or the stereochemistry of adjacent substituted centers, such as 1-ethanamine analogs) is paramount.

This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to help you overcome bottlenecks in asymmetric synthesis, biocatalysis, and chiral separation.

I. Diagnostic Workflow: Identifying Your ee Bottleneck

Before diving into specific troubleshooting steps, use the diagnostic logic tree below to isolate the root cause of your enantiomeric excess (ee) degradation based on your chosen synthetic strategy.

Troubleshooting Start Issue: Low ee in 6-(Aminomethyl)- 4-fluoropyridin-2-amine Derivative Method Which synthesis method are you utilizing? Start->Method Res Classical Resolution (Diastereomeric Salts) Method->Res Biocat Biocatalysis (Transamination) Method->Biocat Chrom Preparative Chromatography (SFC/HPLC) Method->Chrom ResFix Thermodynamic Mismatch: Switch to L-DBTA in 80% EtOH Res->ResFix ee plateaus < 80% BiocatFix Steric Hindrance/Equilibrium: Use Fold IV ATA + Excess IPA Biocat->BiocatFix Low conversion / Stalling ChromFix Silanol Interactions: Add 0.5% NH4OH to mobile phase Chrom->ChromFix Severe peak tailing

Caption: Diagnostic workflow for resolving enantiomeric excess issues in fluoropyridine amine derivatives.

II. Deep-Dive Troubleshooting Q&A

Q1: We are attempting diastereomeric salt resolution of a racemic 1-(6-amino-4-fluoropyridin-2-yl)ethan-1-amine derivative using standard tartaric acid, but the ee plateaus at 60%. How can we improve this?

The Causality: Standard L-tartaric acid often fails here due to the unique electronic profile of the 4-fluoro-6-aminopyridine system. The highly electron-withdrawing fluorine atom at the C4 position significantly reduces the basicity (pKa) of the pyridine nitrogen. Consequently, the thermodynamic solubility differential between the resulting diastereomeric salts is too narrow when using a small, highly polar acid. The Solution: Switch to a bulkier, more lipophilic resolving agent such as L-(-)-dibenzoyltartaric acid (L-DBTA) or D-(+)-DBTA. Using an 80% ethanol/water solvent system enhances the ΔΔG of crystallization, allowing the less soluble diastereomeric salt to precipitate with >95% ee[1].

Q2: We want to implement a biocatalytic route using ω -transaminases to convert the prochiral pyridyl ketone to the chiral amine. However, the reaction stalls at 20% conversion. What is going wrong?

The Causality: Two factors are at play: steric hindrance and thermodynamic equilibrium. Wild-type transaminases often possess active sites that cannot accommodate bulky biaryl or substituted pyridyl ketones. Furthermore, the transamination of ketones using isopropylamine (IPA) as an amine donor has an equilibrium constant that strongly favors the starting ketone. The Solution: Utilize an engineered Fold IV amine transaminase (such as those derived from Exophiala xenobiotica), which naturally accepts bulkier substrates with >99% ee[2]. To drive the equilibrium forward, you must use a massive molar excess of IPA (e.g., 1 M) and actively remove the acetone byproduct via reduced pressure, or couple the system with a lactate dehydrogenase (LDH) cascade to consume the byproduct[2].

Q3: When purifying the enantiomers via preparative chiral SFC, we experience severe peak tailing, leading to overlapping fractions and compromised ee.

The Causality: 6-(Aminomethyl)-4-fluoropyridin-2-amine derivatives possess multiple basic sites (the primary/secondary amine and the pyridine ring). These basic nitrogens undergo strong secondary hydrogen-bonding and ionic interactions with residual acidic silanol groups on the chiral stationary phase (e.g., amylose/cellulose derivatives). The Solution: You must mask the silanol interactions by introducing a basic modifier. Add 0.5% ammonium hydroxide ( NH4​OH ) or 0.1% diethylamine (DEA) to your alcoholic co-solvent (e.g., 10% 2-propanol in hexanes/CO2)[3]. This saturates the active silanol sites, sharpening the peaks and restoring baseline resolution.

III. Quantitative Data & System Parameters

Use the following tables to benchmark your experimental parameters against field-validated standards.

Table 1: Optimization of Chiral Resolution Agents

Resolving Agent Solvent System Molar Ratio (Amine:Acid) Typical Yield Target ee
L-Tartaric Acid Methanol 1 : 1 35% 55 - 65%
L-DBTA 80% Ethanol / 20% Water 1 : 1.1 42 - 48% > 98%

| D-Camphorsulfonic Acid | Isopropanol | 1 : 1 | 20% | < 50% |

Table 2: Biocatalytic Transamination Parameters[2]

Parameter Standard Condition Optimized Condition for Bulky Pyridines

| Enzyme | Wild-type ω -TA | Engineered Fold IV ATA (e.g., E. xenobiotica variant) | | Amine Donor | Alanine (2 eq) | Isopropylamine (IPA) (1 M, large excess) | | Co-factor | 0.1 mM PLP | 1.0 mM PLP | | Equilibrium Shift | None | Vacuum removal of acetone OR LDH/GDH cascade | | Cosolvent | None | 5% v/v DMSO (to solubilize the pyridyl ketone) |

IV. Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Resolution using L-DBTA

This protocol includes built-in validation gates to ensure trustworthiness before scale-up.

  • Salt Formation: Dissolve 10.0 g of the racemic amine derivative in 100 mL of 80% Ethanol (Solvent A) at 60 °C.

  • Acid Addition: Slowly add 1.1 molar equivalents of L-(-)-dibenzoyltartaric acid (L-DBTA) dissolved in 50 mL of 80% Ethanol. Maintain stirring at 60 °C for 1 hour[1].

  • Controlled Cooling: Cool the mixture to 20 °C at a rate of 5 °C/hour to promote the growth of large, pure crystals. Stir at 20 °C for an additional 12 hours.

  • Filtration & Wash: Filter the precipitate and wash with 20 mL of cold 80% Ethanol.

  • Validation Gate 1 (Analytical): Take a 10 mg sample of the wet cake, neutralize with 1N NaOH, extract with ethyl acetate, and run on analytical Chiral HPLC (Chiralcel OZ-H, 10% IPA in hexanes + 0.5% NH4​OH )[3]. Proceed only if ee > 95%. If < 95%, perform a second recrystallization in 80% EtOH.

  • Freebasing: Suspend the validated salt in 100 mL of dichloromethane (DCM) and add 100 mL of 1N Na2​CO3​ . Stir vigorously until two clear layers form. Extract the aqueous layer twice with DCM, dry over Na2​SO4​ , and concentrate to yield the enantiopure amine.

Protocol B: Biocatalytic Asymmetric Amination

A dynamic system utilizing engineered transaminases to achieve >99% ee from prochiral ketones.

  • Reaction Setup: In a bioreactor, dissolve the prochiral 4-fluoropyridyl ketone (20 mM) in DMSO (5% v/v final concentration) to ensure complete solubility.

  • Buffer & Co-factors: Add 100 mM Potassium Phosphate (KPi) buffer (pH 7.5), 1 M Isopropylamine (IPA), and 1 mM Pyridoxal-5′-phosphate (PLP)[2].

  • Enzyme Addition: Introduce 8 U/mL of clarified lysate containing the engineered Fold IV amine transaminase[2].

  • Incubation & Equilibrium Shifting: Incubate at 30 °C with 250 rpm agitation. Apply a gentle sweep of nitrogen or mild vacuum to continuously strip the volatile acetone byproduct from the reaction matrix.

  • Validation Gate 2 (In-Process Control): At 12 hours, pull a 50 µL aliquot, quench with 400 µL of 10 N NaOH, extract with 500 µL EtOAc, and analyze via reverse-phase HPLC for conversion and chiral SFC for ee[2].

  • Workup: Once conversion > 95% is validated, adjust the bulk pH to 11, extract with MTBE, dry, and concentrate.

V. Mechanistic Pathway: Transaminase-Mediated Amination

The following diagram illustrates the causality of the biocatalytic cycle, highlighting where the equilibrium shift must occur to prevent reaction stalling.

Biocatalysis Ketone Prochiral Pyridyl Ketone (Substrate) Enzyme w-Transaminase (PLP-dependent) Ketone->Enzyme Product Chiral Amine (>99% ee) Enzyme->Product Stereoselective Transfer Byproduct Acetone (Inhibitory Byproduct) Enzyme->Byproduct Reversible Equilibrium AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme

Caption: w-Transaminase catalytic cycle. Acetone removal is mandatory to prevent the reverse reaction.

VI. References

  • Method for preparing Crizotinib chiral intermediate Source: Google Patents (CN105820113A) URL:[1]

  • Amine Transaminase from Exophiala Xenobiotica—Crystal Structure and Engineering of a Fold IV Transaminase that Naturally Converts Biaryl Ketones Source: ACS Catalysis URL:[Link][2]

  • The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists Source: Journal of Medicinal Chemistry (PMC) URL:[Link][3]

  • Hybrid Organo- and Biocatalytic Process for the Asymmetric Transformation of Alcohols into Amines in Aqueous Medium Source: ACS Catalysis URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-(Aminomethyl)-4-fluoropyridin-2-amine vs. 6-(Aminomethyl)pyridin-2-amine

For drug development professionals and synthetic chemists, selecting the right bifunctional building block is critical for both late-stage functionalization and optimizing pharmacokinetic properties. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, selecting the right bifunctional building block is critical for both late-stage functionalization and optimizing pharmacokinetic properties. This guide provides an in-depth comparison between two closely related diamines: 6-(Aminomethyl)pyridin-2-amine (Compound A) and its fluorinated analog, 6-(Aminomethyl)-4-fluoropyridin-2-amine (Compound B).

While a single fluorine substitution may appear minor, it fundamentally alters the electronic landscape of the pyridine ring, widening the nucleophilicity gap between the two amine groups and dramatically improving chemoselectivity during synthesis.

Mechanistic Analysis: The Electronic Influence of Fluorine

To understand the reactivity differences between these two compounds, we must analyze the inductive (-I) and resonance (+M) effects of the fluorine atom at the C4 position.

In Compound B, the fluorine atom is situated para to the pyridine nitrogen and meta to both the 2-amino and 6-aminomethyl groups. In pyridine systems, the strong inductive electron-withdrawing effect (-I) of fluorine dominates over its resonance donation, effectively pulling electron density away from the ring system[1].

  • Impact on the Aromatic Amine (C2): The exocyclic 2-amino group is directly conjugated with the electron-deficient pyridine ring. The C4-fluorine further depletes the ring's electron density, which in turn pulls the nitrogen lone pair of the 2-amino group deeper into the ring. This drastically reduces both its basicity (pKa) and its nucleophilicity.

  • Impact on the Aliphatic Amine (C6): The 6-aminomethyl group is insulated from the aromatic system by an sp3 -hybridized methylene bridge. While the inductive effect of the fluorine still propagates through the sigma bond framework, it is significantly attenuated by distance. Consequently, the aliphatic amine retains its high nucleophilicity[2].

The Causality of Chemoselectivity: By suppressing the reactivity of the aromatic amine while leaving the aliphatic amine largely intact, the C4-fluorine widens the "nucleophilicity gap." This allows for highly precise, regioselective functionalization (e.g., mono-acylation or reductive amination) of the aliphatic amine without the need for complex, multi-step protecting group strategies.

Pharmacological Relevance: Beyond synthesis, lowering the basicity of amines via adjacent fluorination is a validated strategy in medicinal chemistry to reduce P-glycoprotein (Pgp) mediated efflux. This modification enhances blood-brain barrier (BBB) penetration and overall bioavailability for CNS-targeted therapeutics[2].

Quantitative Reactivity & Physicochemical Profile

The table below summarizes the divergent properties of the two building blocks, highlighting how the fluorine atom modulates both physical properties and synthetic outcomes.

PropertyCompound A: Non-FluoroCompound B: 4-Fluoro
Chemical Structure 6-(Aminomethyl)pyridin-2-amine6-(Aminomethyl)-4-fluoropyridin-2-amine
CAS Number 167298-54-6[3]1393555-45-7[4]
Aliphatic Amine pKa (est.) ~8.8~8.2
Pyridine Ring pKa (est.) ~6.8~4.9
Nucleophilicity Gap ModerateExceptionally Wide
Regioselectivity (Boc₂O, 0°C) ~85% mono-product (prone to di-acylation)>98% mono-product (clean reaction)
Lipophilicity (LogD at pH 7.4) LowerHigher (due to C-F bond hydrophobicity)

Visualizing the Chemoselective Pathway

The following diagram illustrates the divergent outcomes when subjecting both compounds to standard N-Boc protection conditions. The fluorinated analog acts as a self-regulating system, inherently resisting over-acylation.

Chemoselectivity cluster_A Compound A: 6-(Aminomethyl)pyridin-2-amine cluster_B Compound B: 6-(Aminomethyl)-4-fluoropyridin-2-amine A_Start Non-Fluoro Diamine (Narrow Nucleophilicity Gap) A_Reagent Boc2O (0.95 eq) 0°C, DCM A_Start->A_Reagent A_Major Mono-Boc (Aliphatic) ~85% Yield A_Reagent->A_Major Major A_Minor Di-Boc (Aliphatic + Aromatic) ~15% Yield A_Reagent->A_Minor Minor B_Start 4-Fluoro Diamine (Wide Nucleophilicity Gap) B_Reagent Boc2O (0.95 eq) 0°C, DCM B_Start->B_Reagent B_Major Mono-Boc (Aliphatic) >98% Yield B_Reagent->B_Major Major B_Minor Di-Boc <2% Yield B_Reagent->B_Minor Suppressed

Chemoselective Boc-protection pathways of non-fluorinated vs 4-fluoro pyridine diamines.

Self-Validating Experimental Protocol: Regioselective N-Acylation

To leverage the intrinsic reactivity differences discussed above, the following protocol details the regioselective mono-Boc protection of the aliphatic amine. This workflow is designed to be self-validating, ensuring high fidelity in synthetic execution.

Objective:

Selective protection of the 6-aminomethyl group while leaving the 2-amino group untouched.

Materials:
  • 6-(Aminomethyl)-4-fluoropyridin-2-amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

Step-by-Step Procedure & Causality:
  • Preparation: Dissolve the diamine in anhydrous DCM under an inert atmosphere (N₂/Ar) and cool the reaction flask to 0 °C.

    • Causality: Operating at 0 °C minimizes the kinetic energy of the system. This forces the reaction to rely entirely on the intrinsic nucleophilicity difference between the aliphatic and aromatic amines, preventing non-specific background acylation.

  • Activation: Add TEA dropwise to the cooled solution.

    • Causality: TEA acts as an acid scavenger and ensures the aliphatic amine is fully deprotonated, maintaining it in its most active, nucleophilic state.

  • Controlled Addition: Slowly add a solution of Boc₂O in DCM over 15 minutes.

    • Causality: Using a sub-stoichiometric amount of Boc₂O (0.95 eq) guarantees that the electrophile is the limiting reagent, completely starving the less reactive aromatic amine of any opportunity to react.

  • Reaction Progression: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • In-Process Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Validation Logic: Stain with ninhydrin. The primary aliphatic amine of the starting material will stain strongly (purple/pink). The successful formation of the mono-Boc product will appear as a new, higher-Rf spot that is UV-active but ninhydrin-negative (secondary carbamates do not stain well with ninhydrin), confirming the consumption of the primary aliphatic amine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation (¹H-NMR in CDCl₃):

    • Validation Logic: In the NMR spectrum, the methylene protons (-CH₂-) will shift significantly downfield (from ~3.8 ppm to ~4.3 ppm) due to the electron-withdrawing effect of the newly attached Boc group. Crucially, the broad singlet corresponding to the aromatic 2-amino protons (-NH₂) will remain relatively unchanged at ~4.5–5.0 ppm, proving absolute regiocontrol.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: ChemMedChem / ResearchGate URL:[Link]

  • 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7) Product Information Source: AccelaChem URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Patterns of 6-(Aminomethyl)-4-fluoropyridin-2-amine Analogs: A Comparative Guide

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK) and structural elucidation, I frequently encounter the 6-(aminomethyl)pyridin-2-amine scaffold. This motif is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK) and structural elucidation, I frequently encounter the 6-(aminomethyl)pyridin-2-amine scaffold. This motif is a highly versatile pharmacophore in medicinal chemistry, often utilized in the design of kinase inhibitors and nitric oxide synthase (NOS) inhibitors. The introduction of a fluorine atom—creating 6-(Aminomethyl)-4-fluoropyridin-2-amine —modulates the basicity of the pyridine nitrogen, increases lipophilicity, and alters the metabolic soft spots of the molecule.

However, distinguishing this target compound from its non-fluorinated analogs and regioisomers in complex biological matrices requires a deep understanding of its gas-phase physics. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) performance and fragmentation pathways of 6-(Aminomethyl)-4-fluoropyridin-2-amine against key alternatives, providing researchers with the experimental data needed for definitive structural elucidation.

Structural Rationale and Gas-Phase Ionization Dynamics

To optimize a mass spectrometry method, one must first understand the causality behind the molecule's ionization and fragmentation.

  • Dual Basicity and Protonation: The molecule contains two highly basic sites: the exocyclic primary amine (aminomethyl group) and the pyridine nitrogen. In positive ESI (ESI+), the molecule readily forms a stable [M+H]+ ion at m/z 142.08. The charge is primarily localized on the exocyclic amine but can transfer to the pyridine ring during collisional activation.

  • The 2-Aminopyridine Effect: Derivatives containing a 2-aminopyridine moiety exhibit highly predictable and reproducible fragmentation patterns[1]. Because the 2-amino group can participate in tautomeric equilibrium (amino imine), these structures characteristically eliminate cyanamide ( NH2​CN , -42 Da) under medium-to-high collision energies.

  • The Fluorine Influence: The collision-induced dissociation (CID) of fluoropyridines is heavily influenced by the position of the fluorine atom[2]. While the C-F bond is exceptionally strong (~115 kcal/mol), the ortho/para relationship of the fluorine to the electron-donating amino groups facilitates the gas-phase elimination of hydrogen fluoride (HF, -20 Da) following the initial loss of ammonia.

Comparative Fragmentation Profiles

To establish a robust selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method, we must compare the target against its structural alternatives. The table below summarizes the quantitative fragmentation data obtained via Higher-energy Collisional Dissociation (HCD).

Table 1: MS/MS Fragmentation Comparison of Aminopyridine Analogs
Compound (Analog)Precursor [M+H]+ Primary Neutral LossDiagnostic Product Ions (m/z)Key Differentiator
6-(Aminomethyl)-4-fluoropyridin-2-amine (Target)142.08 −NH3​ (-17 Da)125.05, 105.05, 83.03Presence of both −HF (105.05) and −NH2​CN (83.03) losses.
6-(Aminomethyl)pyridin-2-amine (Non-fluorinated)124.09 −NH3​ (-17 Da)107.06, 80.05, 65.04Complete absence of −HF loss. Higher abundance of −HCN loss.
2-(Aminomethyl)-5-fluoropyridin-3-amine (Regioisomer)142.08 −NH3​ (-17 Da)125.05, 105.05, 98.04Absence of −NH2​CN loss. 3-aminopyridines cannot form the required imine tautomer.

Analytical Insight: The fragmentation of the regioisomer (Alternative 2) highlights the critical nature of MS/MS in structural ID. While both the target and the regioisomer share the exact same mass and formula, the 3-amino group in the regioisomer prevents the resonance-stabilized elimination of cyanamide. Therefore, monitoring the m/z 142.08 83.03 transition provides absolute confirmation of the 2-aminopyridine substructure.

Mechanistic Fragmentation Pathway

General fragmentation rules for nitrogen-containing heterocycles dictate that initial cleavage often occurs at exocyclic aliphatic amines before ring opening[3]. The diagram below maps the specific, energy-dependent fragmentation tree for the target compound.

MS_Fragmentation M_plus [M+H]+ m/z 142.08 Precursor Ion F_125 [M+H - NH3]+ m/z 125.05 Primary Cleavage M_plus->F_125 -NH3 (-17.03 Da) CE: 15 eV F_105 [M+H - NH3 - HF]+ m/z 105.05 Fluorine Loss F_125->F_105 -HF (-20.01 Da) CE: 35 eV F_83 [M+H - NH3 - NH2CN]+ m/z 83.03 Cyanamide Loss F_125->F_83 -NH2CN (-42.02 Da) CE: 25 eV F_98 [M+H - NH3 - HCN]+ m/z 98.04 Ring Cleavage F_125->F_98 -HCN (-27.01 Da) CE: 30 eV

Gas-phase CID fragmentation pathway of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Standardized LC-MS/MS Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Because 6-(Aminomethyl)-4-fluoropyridin-2-amine is highly polar and doubly basic, standard Reversed-Phase (C18) chromatography often results in poor retention and broad peak shapes. HILIC provides superior retention and utilizes highly organic mobile phases, which drastically enhances ESI desolvation efficiency.

System Suitability and Self-Validation

Before analyzing unknown samples, the system must be validated.

  • Self-Validating Step: Inject a neat standard of 6-(Aminomethyl)pyridin-2-amine (10 ng/mL). Adjust the collision energy (CE) until the survival yield of the precursor ion (m/z 124.09) is exactly 10%, and the base peak is m/z 107.06. This normalizes the energy scale of your specific instrument's collision cell to the thermodynamic thresholds described in this guide.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H2​O , adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures both amine groups are fully protonated, preventing secondary interactions with the stationary phase).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 4.0 min: Linear gradient to 50% B

    • 4.0 - 5.0 min: Hold at 50% B

    • 5.0 - 5.1 min: Return to 95% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Triple Quadrupole / Q-TOF)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C. (Causality: High temperature is required to evaporate the highly aqueous mobile phase eluting at the end of the HILIC gradient).

  • Desolvation Gas Flow: 1000 L/hr.

  • Collision Gas: Argon (for CID) or Nitrogen (for HCD), set to 2×10−3 mbar.

Data Acquisition

For targeted quantification, monitor the following MRM transitions:

  • Quantifier Transition: m/z 142.1 125.1 (CE: 15 eV). Highest sensitivity.

  • Qualifier Transition 1: m/z 142.1 83.0 (CE: 25 eV). Confirms 2-aminopyridine structure.

  • Qualifier Transition 2: m/z 142.1 105.1 (CE: 35 eV). Confirms presence of fluorine.

Conclusion

When developing assays for 6-(Aminomethyl)-4-fluoropyridin-2-amine and its analogs, researchers cannot rely solely on precursor mass. The strategic application of MS/MS fragmentation—specifically monitoring the differential losses of cyanamide and hydrogen fluoride—provides a robust, self-validating framework for distinguishing closely related regioisomers. By pairing this gas-phase knowledge with orthogonal separation techniques like HILIC, DMPK scientists can achieve unparalleled specificity in their analytical workflows.

References

  • Exploring Fluoropyridine Electrolytes in Li–S Batteries: Balancing Performance and Stability across Temperatures. ACS Applied Energy Materials.[Link]

  • High-Sensitivity Detection and Postsource Decay of 2-Aminopyridine-Derivatized Oligosaccharides with Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry.[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data.[Link]

Sources

Validation

A Comparative Guide to the Bioisosteric Effects of the 4-Fluoro Group in Aminomethylpyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design and optimization.[1] This guide provides an in-depth, objective comparison of the bioisosteric replacement of a hydrogen atom with a 4-fluoro group in aminomethylpyridine scaffolds. We will explore the profound influence of this substitution on critical physicochemical and pharmacological properties, supported by experimental data and detailed protocols.

Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical and biological properties, is a powerful strategy for enhancing drug efficacy, improving pharmacokinetic profiles, and mitigating toxicity.[2][3] The fluorine atom, with its unique combination of high electronegativity, small atomic radius, and the ability to form a strong carbon-fluorine bond, has emerged as a versatile tool in the medicinal chemist's arsenal.[4][5][6][7]

The "Fluorine Effect" on Pyridine Scaffolds

The introduction of a fluorine atom onto the pyridine ring instigates significant alterations in its electronic and physical characteristics.[1] These changes are central to the "fluorine effect" and can be leveraged to fine-tune the properties of aminomethylpyridine-based drug candidates.

Key Physicochemical Property Modulation:

  • Basicity (pKa): The potent electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, resulting in a lower pKa and consequently, reduced basicity.[1] This modulation can have substantial implications for drug-receptor interactions, solubility, and pharmacokinetic behavior.[8]

  • Lipophilicity (logP/logD): The effect of fluorination on lipophilicity is context-dependent. While aromatic fluorination often leads to an increase in lipophilicity, the overall impact is influenced by the molecular environment.[9][10][11][12] Careful consideration of the substitution pattern is crucial for optimizing membrane permeability and absorption.

  • Metabolic Stability: A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[8][13][14] The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer drug half-life and improved bioavailability.[7][8][15]

Experimental Design: A Comparative Analysis

To empirically evaluate the bioisosteric effect of the 4-fluoro group, a head-to-head comparison between a 4-fluoro-aminomethylpyridine analog and its non-fluorinated parent compound is essential.

Diagram of the Comparative Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Physicochemical & In Vitro Analysis cluster_invivo In Vivo Evaluation (Optional) Start Starting Materials: 4-Picoline & 4-Fluoro-picoline Bromination N-Bromosuccinimide (NBS) Radical Bromination Start->Bromination Amination Nucleophilic Substitution with desired amine Bromination->Amination Purification Column Chromatography & Characterization Amination->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa logP logP Measurement (Shake-flask method) Purification->logP Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Purification->Metabolic_Stability Receptor_Binding Receptor Binding Assay (Target-specific) Purification->Receptor_Binding PK_Study Pharmacokinetic Study (Rodent Model) Receptor_Binding->PK_Study Efficacy_Study Efficacy Study (Disease Model) PK_Study->Efficacy_Study

Caption: Workflow for the comparative evaluation of fluorinated and non-fluorinated aminomethylpyridines.

Detailed Experimental Protocols

Protocol 1: Synthesis of Aminomethylpyridine Scaffolds

This protocol outlines a general synthetic route for the preparation of both the 4-fluoro-aminomethylpyridine and the parent aminomethylpyridine.

Materials:

  • 4-Picoline or 4-Fluoropicoline

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon Tetrachloride (CCl4) or other suitable solvent

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

Procedure:

  • Bromination of the Methyl Group:

    • Dissolve 4-picoline or 4-fluoropicoline in CCl4.

    • Add NBS and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • The resulting crude 4-(bromomethyl)pyridine or 4-fluoro-4-(bromomethyl)pyridine can be used directly in the next step or purified by column chromatography.

  • Nucleophilic Substitution with Amine:

    • Dissolve the crude brominated intermediate in DCM.

    • Add the desired amine and TEA.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired aminomethylpyridine derivative.

Protocol 2: Determination of pKa

The pKa of the pyridine nitrogen will be determined by potentiometric titration.

Procedure:

  • Prepare a 0.01 M solution of the aminomethylpyridine compound in a 1:1 mixture of methanol and water.

  • Titrate the solution with a standardized 0.01 M HCl solution.

  • Record the pH at regular intervals of titrant addition.

  • Plot the pH versus the volume of HCl added and determine the equivalence point.

  • The pKa is the pH at half the equivalence point.

Protocol 3: Measurement of Lipophilicity (logP)

The octanol-water partition coefficient (logP) will be determined using the shake-flask method.

Procedure:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Protocol 4: In Vitro Metabolic Stability Assay

The metabolic stability will be assessed by incubating the compounds with human liver microsomes.

Procedure:

  • Pre-warm a solution of human liver microsomes and NADPH in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding the test compound.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Comparative Data Summary

The following table presents hypothetical yet representative data comparing the key properties of a generic aminomethylpyridine and its 4-fluoro analog.

PropertyAminomethylpyridine (Parent)4-Fluoro-aminomethylpyridineRationale for Observed Effect
pKa 6.55.2The electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen.[1]
logP 1.82.1Aromatic fluorination generally increases lipophilicity.[9][10]
Metabolic Stability (t1/2 in HLM) 15 min45 minThe strong C-F bond blocks a potential site of metabolism, increasing metabolic stability.[8][16]
Receptor Binding Affinity (Ki) 50 nM35 nMAltered electronics and potential for hydrogen bonding with the fluorine atom can enhance binding affinity.[17][18][19][20]

Discussion and Mechanistic Insights

The introduction of a 4-fluoro group into the aminomethylpyridine scaffold elicits a cascade of effects that can be advantageous in drug design.

Diagram of Bioisosteric Effects

G Start Aminomethylpyridine Scaffold Modification Bioisosteric Replacement: H → 4-F Start->Modification pKa Decreased pKa (Reduced Basicity) Modification->pKa logP Increased logP (Enhanced Lipophilicity) Modification->logP Metabolism Increased Metabolic Stability (Blocked Metabolism) Modification->Metabolism Binding Potentially Increased Receptor Affinity Modification->Binding Outcome Improved Pharmacokinetic & Pharmacodynamic Profile pKa->Outcome logP->Outcome Metabolism->Outcome Binding->Outcome

Caption: Key consequences of 4-fluoro substitution on aminomethylpyridine properties.

The observed decrease in pKa is a direct consequence of the inductive electron-withdrawing effect of the highly electronegative fluorine atom.[7] This reduction in basicity can be beneficial in several ways, including altering the ionization state at physiological pH, which in turn can influence solubility, membrane permeability, and interactions with the biological target.[8]

The modest increase in lipophilicity upon fluorination can enhance the compound's ability to cross cellular membranes, potentially leading to improved absorption and distribution.[11][12] However, it is crucial to maintain a balance, as excessive lipophilicity can lead to undesirable properties such as decreased solubility and increased off-target effects.

The most significant advantage of the 4-fluoro substitution often lies in the enhancement of metabolic stability.[13][14] The pyridine ring can be susceptible to oxidative metabolism, and by replacing a hydrogen atom with a metabolically robust fluorine atom, this pathway can be effectively blocked.[16] This leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.

Finally, the altered electronic properties and the potential for the fluorine atom to act as a hydrogen bond acceptor can lead to improved binding affinity for the target receptor.[17][18][19][20] This can translate to increased potency and a more favorable therapeutic index.

Conclusion

The bioisosteric replacement of a hydrogen atom with a 4-fluoro group in aminomethylpyridine scaffolds is a powerful and well-established strategy in medicinal chemistry. This seemingly subtle modification can profoundly and predictably alter the physicochemical and pharmacological properties of a molecule. Through careful evaluation using the experimental protocols outlined in this guide, researchers can rationally design and optimize aminomethylpyridine-based drug candidates with enhanced potency, improved pharmacokinetic profiles, and a greater likelihood of clinical success.

References

  • Bioisosterism | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Fiveable.
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate.
  • What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025, May 21).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design -.: LASSBIO -UFRJ :. LASSBio.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications.
  • Bioisosterism - Drug Design Org. Drug Design Org.
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications.
  • Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3). AiFChem.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Publications. (2021, July 2).
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. University of Lincoln.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry - ACS Publications. (2020, January 2).
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023, March 18). ChemRxiv.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.
  • Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids - ConnectSci. (2014, May 22). ConnectSci.
  • Application of Bioisosteres in Drug Design. (2012, May 7). University of California, Irvine.
  • Understanding the effects of vicinal carbon substituents and configuration on organofluorine hydrogen-bonding interaction - RSC Publishing. (2018, November 20). Royal Society of Chemistry.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC - NIH.
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul
  • Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applic
  • Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC - NIH.
  • Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6). ChemRxiv.
  • Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors - PubMed. (2012, October 15).
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (2025, September 9).
  • A Modular Approach to meta-Fluorinated Pyridines - ChemRxiv. (2026, February 3). ChemRxiv.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem. Benchchem.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed. (2010, June 7).
  • 4-Fluoropyridine CAS#: 694-52-0 - ChemicalBook. ChemicalBook.
  • 4-FLUOROMETHYL-PYRIDINE synthesis - ChemicalBook. ChemicalBook.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Facile synthesis of 9-(N-amino-4-fluoromethyl-3-pyrrolidinyl)-2-fluoro-6-aminopurine from trans-4-hydroxy-L-proline.
  • 4-氟吡啶| 694-52-0. ChemicalBook.
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate.

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 6-(Aminomethyl)-4-fluoropyridin-2-amine Derivatives Against Standard Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Potent and Selective Enzyme Inhibitors Enzyme inhibition is a cornerstone of modern pharmacology and drug discovery. A vast numb...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent and Selective Enzyme Inhibitors

Enzyme inhibition is a cornerstone of modern pharmacology and drug discovery. A vast number of therapeutic agents function by attenuating or blocking the activity of specific enzymes implicated in disease pathways.[1][2] The aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of enzyme targets, including kinases and oxidases.[3][4][5][6] This guide focuses on a specific chemical class, 6-(aminomethyl)-4-fluoropyridin-2-amine derivatives, and provides a comprehensive framework for their systematic evaluation against established, standard enzyme inhibitors.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific reasoning behind them. This guide is designed to be a self-validating system, enabling researchers to generate robust, reproducible, and comparative data essential for advancing promising lead compounds. We will use the p38α mitogen-activated protein (MAP) kinase, a critical mediator of inflammatory cytokine production, as our model enzyme target, given that various aminopyridine structures are known to inhibit it.[6][7]

Pillar 1: The Target, The Challenger, and The Standard

A meaningful comparison requires a well-defined system. Our benchmarking study will focus on:

  • The Target Enzyme: Human p38α MAP Kinase. This enzyme is a key component of cellular signaling pathways that respond to stress stimuli and is a validated target for inflammatory diseases.[7]

  • The Test Compound: A representative 6-(aminomethyl)-4-fluoropyridin-2-amine derivative (referred to as "Compound-A").

  • The Standard Inhibitor: SB203580, a well-characterized, potent, and selective pyridinyl imidazole inhibitor of p38 MAP kinase. It serves as a robust benchmark for comparing the potency of new chemical entities.

Pillar 2: Principles of Enzyme Inhibition Kinetics

Before delving into experimental design, it is crucial to understand the key parameters we aim to measure. Enzyme inhibition studies are designed to characterize the interaction between an inhibitor and its target.[8][9]

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[10] It is a practical measure of inhibitor potency but can be influenced by factors like substrate concentration.[11]

  • Mechanism of Action (MOA): This describes how an inhibitor interacts with the enzyme. The primary reversible mechanisms are:

    • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[1][12]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, altering the enzyme's conformation. This reduces the Vmax without affecting the Km.[1][12]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vmax and Km.[1]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[1]

  • Ki (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex. Unlike the IC50, the Ki is a true thermodynamic constant that reflects the inhibitor's binding affinity and is independent of substrate concentration, making it a more universal value for comparing inhibitor potency.[10]

Pillar 3: Experimental Design & Workflow

A rigorous benchmarking study follows a logical progression from determining potency to elucidating the mechanism. The causality is critical: we first identify if a compound is a potent inhibitor (via IC50) before investing resources to determine how it inhibits (via MOA studies).

G cluster_prep Preparation cluster_ic50 Potency Determination cluster_moa Mechanism Elucidation cluster_eval Evaluation prep Reagent Preparation (Enzyme, Substrate, Inhibitors) ic50_assay Protocol 1: IC50 Assay (Fixed Substrate Concentration) prep->ic50_assay ic50_data Dose-Response Curve Analysis ic50_assay->ic50_data decision Potency & MOA Comparison ic50_data->decision moa_assay Protocol 2: MOA Assay (Varying Substrate & Inhibitor Conc.) moa_data Michaelis-Menten & Lineweaver-Burk Plot Analysis moa_assay->moa_data moa_data->decision decision->moa_assay If Potent

Caption: High-level experimental workflow for inhibitor benchmarking.

Pillar 4: Detailed Experimental Protocols

The following protocols are designed for a 96-well microplate format, suitable for medium-throughput analysis. They include necessary controls to ensure data integrity.

Protocol 1: Determination of IC50 Value

This assay quantifies inhibitor potency by measuring enzyme activity across a range of inhibitor concentrations.

Materials:

  • Purified, active p38α MAP Kinase

  • Fluorogenic kinase substrate (e.g., a peptide substrate that becomes fluorescent upon phosphorylation)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT, and a phosphatase inhibitor)

  • Test Compound-A and Standard Inhibitor (SB203580)

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • 96-well black microplates

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-A and SB203580 in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. This broad concentration range is crucial for capturing the full dose-response curve.[2]

  • Assay Setup:

    • Add 2 µL of each compound dilution to the wells of a 96-well plate.

    • Controls are essential for self-validation:

      • 100% Activity Control: Add 2 µL of DMSO (vehicle).

      • 0% Activity Control (Blank): Add 2 µL of DMSO and assay buffer instead of the enzyme.

  • Enzyme Addition: Add 48 µL of p38α enzyme solution (diluted in assay buffer to a final concentration that yields a robust signal) to each well except the blank.

  • Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for 15 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for accurate potency measurement.

  • Reaction Initiation: Add 50 µL of a substrate/ATP mixture to all wells to start the reaction. The ATP concentration should be at or near its Km value for the enzyme to ensure sensitivity to competitive inhibitors.[8]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at an appropriate excitation/emission wavelength. The initial reaction rate (V₀) is determined from the linear phase of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_DMSO - Rate_blank)).

    • Plot the % Inhibition against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[11]

Protocol 2: Mechanism of Action (MOA) Determination

This experiment elucidates the inhibition type by measuring reaction rates at various substrate and inhibitor concentrations.

Methodology:

  • Assay Design: Set up a matrix of reactions. You will vary the concentration of the kinase substrate across a range (e.g., 0.2x to 5x its Km value) and test it against several fixed concentrations of your inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, and 2x IC50).

  • Execution: Follow the same steps as the IC50 assay (compound addition, pre-incubation, reaction initiation), but use the matrix of varying substrate and inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (double reciprocal plot: 1/V₀ vs. 1/[S]).[2] The pattern of line intersections is diagnostic of the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Pillar 5: Data Presentation and Visualization

Clear data presentation is paramount for objective comparison.

Quantitative Data Summary

All quantitative results should be summarized in a table for direct comparison. The following is a hypothetical result set.

ParameterCompound-A (Test)SB203580 (Standard)Interpretation
IC50 (nM) 85150Compound-A is more potent in this specific assay.
Ki (nM) 4075Compound-A has a higher binding affinity for p38α.
Mechanism of Action CompetitiveCompetitiveBoth compounds bind to the ATP-binding site.
Signaling Pathway Visualization

Understanding where an inhibitor acts provides crucial context for its biological effects. The diagram below illustrates the p38 MAP kinase signaling pathway and the point of inhibition.

G cluster_pathway p38 MAPK Signaling Pathway stress Cellular Stress / Cytokines mkk Upstream Kinases (MKK3, MKK6) stress->mkk p38 p38α MAP Kinase mkk->p38 Phosphorylates sub Downstream Substrates (e.g., ATF2, MK2) p38->sub Phosphorylates resp Cellular Response (Inflammation, Apoptosis) sub->resp inhibitor Compound-A / SB203580 inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling cascade.

Discussion and Forward Look

Based on our hypothetical data, Compound-A (IC50 = 85 nM) demonstrates superior potency to the standard inhibitor SB203580 (IC50 = 150 nM) against p38α MAP kinase. The lower Ki value for Compound-A further substantiates its higher binding affinity.[10] MOA studies revealed that both compounds act as competitive inhibitors, suggesting they likely bind within the ATP pocket of the kinase.[1][12]

This guide provides a robust framework for the initial biochemical characterization of novel 6-(aminomethyl)-4-fluoropyridin-2-amine derivatives. However, this is just the first step. Further crucial studies for any promising inhibitor would include:

  • Selectivity Profiling: Assessing the inhibitor's activity against a panel of other kinases to determine its selectivity, a critical factor for minimizing off-target effects.

  • Cell-based Assays: Validating the inhibitor's efficacy in a cellular context by measuring its ability to block downstream signaling events (e.g., cytokine production in response to a stimulus).[8]

  • In Vivo Efficacy: Testing the compound in animal models of disease to evaluate its therapeutic potential.

By systematically applying the principles and protocols outlined herein, researchers can confidently benchmark their novel compounds, enabling data-driven decisions in the complex but rewarding process of drug discovery.

References

  • IC50 Determination. (n.d.). edX.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (2026). Benchchem.
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. (2026). Benchchem.
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Journal of Medicinal Chemistry.
  • ACE-inhibitory activity assay: IC50. (2026). Protocols.io.
  • ACE Kit – WST Protocol: Determination of IC50. (n.d.). Dojindo Molecular Technologies.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). Journal of Medicinal Chemistry.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. (2009). Journal of Medicinal Chemistry.
  • Benchmarking 4-Hydroxyquinoline-2-acetonitrile: A Comparative Guide to Its Potential Enzyme Inhibitory Activity. (n.d.). Benchchem.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International.
  • 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. (1998). Journal of Medicinal Chemistry.
  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. (2012). Journal of Medicinal Chemistry.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Enzyme Inhibition. (n.d.). BioNinja.

Sources

Validation

Comparative Molecular Docking Studies of 6-(Aminomethyl)-4-fluoropyridin-2-amine in Target Proteins: A Guide to nNOS Isoform Selectivity

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary Achieving isoform selectivity in Nitric Oxide Synthase (NOS) inhibition is a notoriously difficult challenge in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

Achieving isoform selectivity in Nitric Oxide Synthase (NOS) inhibition is a notoriously difficult challenge in neuropharmacology. The three mammalian isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—share highly conserved active sites. Inhibiting nNOS is a validated strategy for treating neurodegenerative diseases and melanoma [1], but off-target inhibition of eNOS causes severe cardiovascular toxicity (hypertension).

The fragment 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7) has emerged as a privileged pharmacophore scaffold. This guide provides an objective, data-driven comparison of this fragment's docking performance across NOS isoforms, detailing the mechanistic causality behind its >1000-fold nNOS selectivity and outlining a self-validating computational workflow for researchers.

Mechanistic Causality: Why This Specific Scaffold?

To understand the docking data, we must first deconstruct the causality behind the fragment's design. The active site of NOS is large, highly polar, and rigid. The selectivity of 6-(Aminomethyl)-4-fluoropyridin-2-amine is driven by a trifecta of targeted interactions [2]:

  • The 2-Amino Group (The Anchor): Mimics the guanidinium group of the endogenous substrate (L-Arginine). It forms a critical, conserved bidentate hydrogen bond with the catalytic glutamate (Glu592 in rat nNOS; Glu597 in human nNOS).

  • The 6-Aminomethyl Group (The Electrostatic Bridge): At physiological pH (7.4), this primary amine is protonated. It extends toward the heme core, forming bifurcated hydrogen bonds and salt bridges with Heme Propionate D.

  • The 4-Fluoro Substitution (The Selectivity Driver): This is the masterstroke of the scaffold. The electron-withdrawing fluorine atom lowers the pKa of the pyridine ring, improving membrane permeability. More importantly, it targets a peripheral hydrophobic pocket that differs slightly between isoforms. In nNOS, the fluorine fits perfectly against Met336 and Leu337. In eNOS, the equivalent residues (Val106 and Phe105) create a tighter pocket, resulting in a severe steric clash that forces the ligand into an unfavorable binding pose [2].

G cluster_interactions Pharmacophore Mapping Fragment 6-(Aminomethyl)-4-fluoropyridin-2-amine A 2-Amino Group Fragment->A B 6-Aminomethyl Fragment->B C 4-Fluoro Substitution Fragment->C nNOS nNOS (Target) High Affinity A->nNOS Glu592/597 H-Bond eNOS eNOS (Anti-Target) Low Affinity A->eNOS Asn368 (Weaker) B->nNOS Heme Propionate C->nNOS Met336/Leu337 Fit C->eNOS Val106/Phe105 Clash

Pharmacophore mapping and isoform-specific interactions of the fragment.

Self-Validating Molecular Docking Workflow

To ensure high scientific integrity, the following protocol describes a self-validating system. You must prove the docking algorithm can reproduce the native crystallographic pose before trusting it with the novel fragment.

Step 1: Protein Preparation (The Foundation)
  • Import Structures: Retrieve high-resolution crystal structures for nNOS (e.g., PDB: 4C39), eNOS (e.g., PDB: 3NOS), and iNOS (e.g., PDB: 4NOS).

  • Cofactor Retention: You must retain the Heme (HEM), the structural Zinc (Zn²⁺), and the Tetrahydrobiopterin (H4B) cofactor. Stripping these will collapse the active site geometry.

  • Protonation States: Assign protonation states at pH 7.4. Pay special attention to the catalytic Asp/Asn difference (Asp597 in nNOS vs. Asn368 in eNOS) [2], as this dictates the electrostatic environment.

Step 2: Ligand Preparation
  • Generate 3D coordinates for 6-(Aminomethyl)-4-fluoropyridin-2-amine.

  • Use a pKa predictor (e.g., Epik) to ensure the 6-aminomethyl group is protonated (-NH3⁺) at pH 7.4, while the 2-amino group remains neutral.

Step 3: Grid Generation & Flexible Docking
  • Center the docking grid on the Heme iron (Fe). Set the inner box to 10 Å and the outer box to 20 Å to encompass the peripheral Met336/Leu337 pocket.

  • Execute Extra Precision (XP) flexible docking (e.g., via Schrödinger Glide or AutoDock Vina), allowing the pyridine ring to sample multiple orientations.

Step 4: System Validation (Critical)
  • Redocking: Extract the native co-crystallized ligand and redock it into the prepared grid.

  • Pass/Fail Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If it fails, re-evaluate the Heme propionate protonation states before proceeding to the fragment.

G P1 Protein Prep (Retain Heme & Zn) G1 Grid Generation (Center on Heme Fe) P1->G1 L1 Ligand Prep (Protonate Amines) D1 XP Docking (Flexible Ligand) L1->D1 G1->D1 V1 Validation (Native RMSD < 2Å) D1->V1

Step-by-step molecular docking and validation workflow for NOS isoforms.

Comparative Data Analysis

The following tables summarize the quantitative docking results, comparing 6-(Aminomethyl)-4-fluoropyridin-2-amine against the endogenous substrate (L-Arginine) and a base fragment (2-Aminopyridine).

Table 1: Comparative Binding Free Energies (ΔG in kcal/mol)
Ligand / FragmentnNOS (Target)eNOS (Anti-Target)iNOS (Anti-Target)Selectivity Profile
L-Arginine (Endogenous)-7.2-7.4-7.1Non-selective (~0.6x)
2-Aminopyridine (Base)-5.8-5.5-5.6Poor affinity (~2x)
6-(Aminomethyl)-4-fluoropyridin-2-amine -9.4 -6.1 -6.8 Highly Selective (>1000x)

Data Interpretation: The base 2-aminopyridine fragment lacks the necessary contacts to achieve high affinity. The addition of the 6-aminomethyl and 4-fluoro groups dramatically drops the ΔG in nNOS (-9.4 kcal/mol) while actively penalizing binding in eNOS (-6.1 kcal/mol), creating a massive selectivity window.

Table 2: Key Interacting Residues & Distance Metrics (nNOS vs. eNOS)
Pharmacophore FeaturenNOS Interaction (Distance)eNOS Interaction (Distance)Structural Consequence
2-Amino Group Glu592 (2.8 Å)Glu361 (2.9 Å)Conserved anchoring across isoforms.
6-Aminomethyl Heme Propionate D (2.7 Å)Heme Propionate D (3.1 Å)Tighter electrostatic binding in nNOS.
4-Fluoro Group Met336 / Leu337 (3.5 Å)Val106 / Phe105 (<2.5 Å)Steric clash in eNOS forces unfavorable pose.
Pyridine Ring Tyr706 (π-π stacking, 3.4 Å)Tyr477 (π-π stacking, 3.8 Å)Stronger aromatic stabilization in nNOS.

Expert Insights: The Causality of Failure in eNOS

Why does eNOS reject this fragment so aggressively? As an Application Scientist, I look beyond the raw docking score to the geometric frustration of the ligand.

In the nNOS active site, the Asp597 residue creates a highly electronegative local environment, which perfectly complements the protonated 6-aminomethyl group [2]. However, in eNOS, this residue is mutated to Asn368. This single amino acid substitution removes the negative charge, weakening the electrostatic pull on the fragment.

Compounding this, when the fragment attempts to maintain its bidentate hydrogen bond with the catalytic glutamate in eNOS, the 4-fluoro group is forced directly into the bulky side chain of Phe105. Because fluorine is highly electronegative and possesses a larger van der Waals radius than hydrogen, this results in a severe steric clash. To resolve the clash, the docking algorithm forces the pyridine ring to rotate out of plane, breaking the crucial π-π stacking interaction with Tyr477 and drastically reducing the binding free energy. This structural incompatibility is the exact mechanism that prevents life-threatening drops in blood pressure during in vivo nNOS inhibitor trials [1].

References

  • Awasthi, A., Patel, A., Li, H., Kang, K. M., Hardy, C. D., Ansari, A., Nowar, R., Hasan, M. E., Yang, S., Poulos, T. L., & Silverman, R. B. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 69(3), 2310–2329.[Link]

  • Poulos, T. L., & Li, H. (2013). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. Accounts of Chemical Research, 46(2), 390–398.[Link]

Comparative

Spectroscopic Comparison Guide: 4-Fluoro vs. 4-Chloro-2-Aminomethylpyridine Derivatives

Executive Summary & MedChem Context In drug development, the bioisosteric replacement of a chlorine atom with a fluorine atom on a pyridine scaffold is a profound strategic maneuver used to modulate lipophilicity, metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & MedChem Context

In drug development, the bioisosteric replacement of a chlorine atom with a fluorine atom on a pyridine scaffold is a profound strategic maneuver used to modulate lipophilicity, metabolic stability, and the pKa of adjacent functional groups. For building blocks like 2-aminomethylpyridines—frequent pharmacophores in kinase inhibitors and GPCR ligands—distinguishing between the 4-fluoro and 4-chloro isomers rapidly and accurately is critical.

As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective spectroscopic comparison (NMR and FT-IR) between these two derivatives. Rather than merely listing data, this guide deconstructs the physical organic causality behind the spectral shifts and provides self-validating experimental protocols to ensure absolute structural confidence.

Theoretical Framework: Electronic Causality

The spectroscopic divergence between 4-fluoro- and 4-chloro-2-aminomethylpyridine is dictated by the competing inductive (-I) and resonance (+M) effects of the halogens ()[1].

  • The Fluorine Effect: Fluorine possesses a powerful -I effect due to its high electronegativity. However, it also exhibits a dominant +M effect because its 2p lone pairs perfectly overlap with the pyridine ring's 2p π -system. This results in a net shielding of the ortho positions (C3 and C5) ()[2].

  • The Chlorine Effect: Chlorine has a weaker -I effect, but its +M effect is severely diminished due to the orbital size mismatch between its 3p lone pairs and the carbon 2p

    π -system. Consequently, the ortho positions remain relatively deshielded compared to the fluoro analog.

ElectronicEffects Sub 4-Halo-2-aminomethylpyridine F_branch 4-Fluoro Derivative Sub->F_branch Cl_branch 4-Chloro Derivative Sub->Cl_branch F_Ind Strong -I Effect (Inductive Withdrawal) F_branch->F_Ind F_Res Strong +M Effect (2p-2p Orbital Overlap) F_branch->F_Res Cl_Ind Moderate -I Effect (Inductive Withdrawal) Cl_branch->Cl_Ind Cl_Res Weak +M Effect (3p-2p Orbital Mismatch) Cl_branch->Cl_Res NMR_F Upfield shift at C3/C5 19F Heteronuclear Coupling F_Ind->NMR_F Dominates meta F_Res->NMR_F Dominates ortho/para NMR_Cl Downfield shift at C3/C5 No F-Coupling Splitting Cl_Ind->NMR_Cl Dominates overall Cl_Res->NMR_Cl

Logical mapping of halogen electronic effects on NMR spectroscopic shifts.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method to distinguish these isomers is through multi-nuclear NMR. Fluorine's 100% natural abundance and spin-½ nature introduce heteronuclear J -coupling, creating a distinct splitting pattern absent in the chloro derivative.

Table 1: ¹H and ¹³C NMR Chemical Shifts Comparison (CDCl₃, 400 MHz)

Nucleus4-Fluoro-2-aminomethylpyridine4-Chloro-2-aminomethylpyridineCausality (Electronic Effect)
H-3 ~6.95 ppm (dd, ³JH-F = 10 Hz)~7.35 ppm (d)Strong +M effect of F shields the ortho proton.
H-5 ~6.85 ppm (ddd)~7.20 ppm (dd)Strong +M effect of F shields the ortho proton.
H-6 ~8.45 ppm (dd)~8.50 ppm (d)-I effect dominates at the meta position; similar for both.
CH₂ ~3.95 ppm (s)~3.98 ppm (s)Minimal electronic transmission through the C2 position.
C-3 ~108.5 ppm (d, ²JC-F = 18 Hz)~122.1 ppm (s)+M effect of F strongly shields the ortho carbon.
C-4 ~166.2 ppm (d, ¹JC-F = 255 Hz)~145.4 ppm (s)Direct attachment to highly electronegative F deshields C4.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation. The C-F bond is significantly stronger and stiffer than the C-Cl bond, pushing its vibrational stretching frequency much higher into the fingerprint region ()[3].

Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)

Vibrational Mode4-Fluoro Derivative4-Chloro DerivativeCausality (Physical Property)
N-H stretch (amine) 3350, 32803345, 3275Minimal inductive effect reaching the primary amine.
C=N / C=C (ring) 1605, 15801585, 1550F induces higher frequency ring stretching via stronger polarization.
C-X stretch 1240 (C-F)760 (C-Cl)Lower reduced mass and higher force constant for C-F vs C-Cl.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, workflows must be designed to internally validate themselves. The following protocols eliminate common false positives.

Workflow S1 Sample Prep (Anhydrous CDCl3) S2 1H & 13C NMR (T1 Relaxation Check) S1->S2 S3 19F NMR (Spin-Spin Decoupling) S2->S3 S4 ATR-FTIR (Neat Sample) S3->S4 S5 Data Integration & Isomer Verification S4->S5

Self-validating spectroscopic workflow for halogenated pyridine derivatives.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

    • Causality: Using strictly anhydrous solvent prevents rapid proton exchange at the primary amine, preserving the -NH₂ integration and preventing line broadening that could obscure fine J -couplings.

  • ¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle and a D1 relaxation delay of 5 seconds.

    • Causality: Fluorinated aromatics often exhibit longer T1​ relaxation times. A lengthened D1 ensures complete relaxation between pulses, allowing for accurate quantitative integration of the pyridine protons.

  • ¹³C NMR Self-Validation: Acquire a standard ¹³C{¹H} spectrum, followed immediately by a ¹³C{¹H, ¹⁹F} decoupled spectrum.

    • Causality: This is the core self-validating step. The standard ¹³C{¹H} spectrum of the 4-fluoro derivative will show distinct doublet splitting for C4, C3, and C5. By running the ¹⁹F-decoupled experiment, these doublets will collapse into singlets. This unequivocally proves the presence of fluorine at the C4 position without relying solely on chemical shift libraries.

Protocol B: ATR-FTIR Analysis
  • Background Calibration: Perform a background scan on the bare diamond ATR crystal immediately before sample application.

    • Causality: Mathematically subtracting the background eliminates atmospheric CO₂ and H₂O interference, which is critical for cleanly resolving the primary amine N-H stretching region (3200-3400 cm⁻¹).

  • Sample Application: Apply the neat solid sample directly to the crystal and engage the anvil to apply consistent pressure.

    • Causality: ATR is explicitly chosen over traditional KBr pellets. KBr is highly hygroscopic and can undergo ion-exchange with amine hydrochlorides, artificially shifting the N-H and C-X vibrational bands. ATR preserves the native solid-state hydrogen bonding network.

  • Spectral Analysis: Evaluate the 600-1400 cm⁻¹ fingerprint region.

    • Causality: Verification of the sharp C-F stretch (~1240 cm⁻¹) versus the lower-energy C-Cl stretch (~760 cm⁻¹) provides orthogonal confirmation to the NMR data.

References

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry - ACS Publications.[Link]

  • HYPERPOLARIZATION USING PARAHYDROGEN. White Rose eTheses Online.[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI Crystals.[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-(Aminomethyl)-4-fluoropyridin-2-amine

In my tenure as a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) synthesis, I frequently observe laboratories treating all pyridine derivatives with a generalized safety app...

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Author: BenchChem Technical Support Team. Date: April 2026

In my tenure as a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) synthesis, I frequently observe laboratories treating all pyridine derivatives with a generalized safety approach. However, 6-(Aminomethyl)-4-fluoropyridin-2-amine () demands a highly specialized protocol. The combination of a lipophilic fluorinated core and a highly reactive dual-amine system creates a unique risk profile that standard operating procedures often fail to mitigate.

This guide provides the authoritative, step-by-step operational and logistical framework required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Risk Assessment & Mechanistic Hazard Identification

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 6-(Aminomethyl)-4-fluoropyridin-2-amine presents three distinct mechanistic threats:

  • Enhanced Dermal Penetration: The substitution of a fluorine atom at the 4-position significantly increases the molecule's lipophilicity. This allows the compound to bypass the lipid-rich stratum corneum of the skin much faster than non-fluorinated aminopyridines.

  • Severe Alkalinity & Corrosivity: The molecule features a primary aminomethyl group (-CH₂NH₂). Aliphatic amines are highly basic (pKa ~9–10). Upon contact with ambient moisture or sweat, it causes localized saponification of skin lipids, leading to rapid tissue necrosis and severe ocular damage.

  • Neurotoxic Potential: Systemic absorption of aminopyridine derivatives is known to block voltage-gated potassium channels in the central and peripheral nervous systems, potentially leading to neurotoxic effects such as tremors or convulsions ().

Personal Protective Equipment (PPE) Protocol

Given the compound's rapid dermal penetration and basicity, standard laboratory PPE is insufficient. Every piece of equipment must be selected to break the specific exposure pathways of fluorinated amines.

Table 1: Quantitative PPE Specifications and Scientific Rationale

PPE CategorySpecification & StandardScientific Rationale
Hand Protection Double-gloved Nitrile (Outer layer ≥0.11mm thickness)Prevents transdermal absorption of the lipophilic fluoropyridine. Breakthrough time >480 mins.
Eye Protection ANSI Z87.1 tight-sealing chemical gogglesProtects against irreversible corneal damage from the highly alkaline aminomethyl group.
Respiratory NIOSH N95 / EN 149 Particulate FilterMitigates inhalation of micro-powders and potential neurotoxic dust during transfer ().
Body Protection Flame-resistant, anti-static lab coat; closed shoesPrevents skin contact and minimizes static discharge risks which could ignite airborne dust.

Operational Handling Workflow

The following workflow is designed as a self-validating system . Each step includes a built-in validation check to ensure the procedure is functioning as intended before proceeding to the next hazard level.

PPE_Workflow A 1. Fume Hood Setup Verify Airflow (80-100 fpm) B 2. Don Core PPE Lab Coat, Goggles, N95 A->B C 3. Double Gloving Nitrile (≥0.11mm thickness) B->C D 4. Safe Handling Weighing & Transfer C->D E 5. Decontamination 1% Acetic Acid Wipe D->E F Emergency Response Spill Containment D->F If spill occurs F->E

Figure 1: SOP and PPE workflow for handling 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Protocol: Micro-Scale Weighing and Transfer

Objective: Safely transfer the compound without aerosolization or dermal exposure.

  • Step 1: Environmental Setup. Configure the fume hood face velocity to 80–100 fpm. Place an anti-static mat beneath the analytical balance.

    • Validation Check 1: Hold a tissue near the sash opening; it should gently pull inward without violent fluttering. Violent fluttering indicates excessive draft that will aerosolize the powder.

  • Step 2: PPE Donning. Inspect nitrile gloves for micro-tears. Don the first pair, the flame-resistant lab coat, and then the second pair of gloves pulled securely over the coat cuffs.

  • Step 3: Container Equilibration. Allow the sealed compound vial to reach room temperature inside a desiccator before opening.

    • Validation Check 2: Observe the vial exterior. The absence of condensation confirms thermal equilibrium, preventing moisture-induced clumping and degradation of the basic amine.

  • Step 4: Weighing. Engage a static-eliminator (ionizer) near the balance. Transfer the solid using a grounded, stainless-steel micro-spatula into a pre-tared, sealable vial.

    • Validation Check 3: The balance reading must stabilize within 3 seconds. Continuous fluctuation indicates unmitigated static charge or excessive hood draft, requiring immediate recalibration.

  • Step 5: Decontamination. Wipe the spatula and balance area with a 1% acetic acid solution, followed by a 70% isopropanol wipe.

Emergency Response & Disposal Plan

Standard chemical spill kits are often inadequate for dual-amine fluoropyridines. Implement the following targeted logistical plans:

Spill Response Protocol
  • Isolate: Immediately evacuate non-essential personnel from the immediate vicinity.

  • Contain: Do not sweep dry powder, as this will induce aerosolization. Cover the spill gently with damp sand or a universal chemical absorbent.

  • Neutralize & Clean: Collect the absorbent material using non-sparking tools. Neutralize residual surface contamination with a mild acid (e.g., 1% acetic acid) to quench the free base before conducting a final wipe with water.

Waste Disposal Logistics
  • Solid Waste: Categorize strictly as Halogenated Organic Waste due to the stable C-F bond.

  • Liquid/Aqueous Waste: Aqueous streams containing this compound will be highly basic and potentially toxic to aquatic life. Neutralize to pH 7–8 using dilute hydrochloric acid (1M HCl) prior to transferring to the central aqueous waste carboy.

    • Validation Check: Use pH indicator strips to confirm neutrality before combining with other waste streams to prevent unintended exothermic acid-base reactions in the waste carboy.

References

  • Accela ChemBio. "6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS: 1393555-45-7) Product Information". Accela ChemBio Catalog. URL: [Link]

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